6-Chloro-4-phenyl-1H-quinazolin-2-one
Description
Properties
IUPAC Name |
6-chloro-4-phenyl-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKIXSRJBMRMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197371 | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4797-43-7 | |
| Record name | 6-Chloro-4-phenyl-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4797-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004797437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloro-4-phenyl-1H-quinazolin-2-one CAS number 4797-43-7
The following is an in-depth technical guide regarding 6-Chloro-4-phenyl-1H-quinazolin-2-one (CAS 4797-43-7). This document is structured for researchers and drug development professionals, focusing on synthesis, chemical properties, and pharmaceutical relevance.
CAS Number: 4797-43-7 Synonyms: 6-Chloro-4-phenyl-2(1H)-quinazolinone; 2(1H)-Quinazolinone, 6-chloro-4-phenyl- Molecular Formula: C₁₄H₉ClN₂O Molecular Weight: 256.69 g/mol [1][2][3][4]
Executive Summary
6-Chloro-4-phenyl-1H-quinazolin-2-one is a bioactive heterocyclic compound belonging to the quinazolinone class.[1][3][4][5] In medicinal chemistry, it serves two critical roles:
-
Privileged Scaffold: It is a core structural motif for designing kinase inhibitors, antiviral agents, and anti-inflammatory drugs.[4] The quinazolinone nucleus is considered a "privileged structure" due to its ability to bind to multiple diverse biological targets.
-
Pharmaceutical Impurity & Intermediate: It is a known impurity (often designated as Impurity A or similar) in the synthesis and degradation of 1,4-benzodiazepines (e.g., Diazepam, Nordazepam). Understanding its formation is crucial for CMC (Chemistry, Manufacturing, and Controls) in regulatory filings.
Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9]
The compound exhibits high thermal stability and low aqueous solubility, characteristic of planar, aromatic heterocycles.
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Forms needles from ethanol/acetic acid |
| Melting Point | > 300 °C | High lattice energy due to intermolecular H-bonding |
| Solubility (Water) | Insoluble | Hydrophobic aromatic core |
| Solubility (Organic) | DMSO, DMF, hot Acetic Acid | Limited solubility in EtOH/MeOH at RT |
| pKa | ~10.9 (Predicted) | Weakly acidic NH proton |
| LogP | 2.6 - 3.1 | Lipophilic, membrane permeable |
| H-Bond Donors | 1 (NH) | Position 1-NH |
| H-Bond Acceptors | 1 (C=O), 1 (N=C) | Carbonyl and imine nitrogen |
Synthesis & Manufacturing Protocols
The synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one is primarily achieved through the cyclocondensation of 2-amino-5-chlorobenzophenone .[1][4] This route is favored for its atom economy and availability of starting materials.[4]
Primary Synthetic Route: Urea Fusion
This method involves the fusion of 2-amino-5-chlorobenzophenone with urea.[1][4] It is a solvent-free or high-boiling solvent reaction that drives the formation of the pyrimidine ring.[1][4]
Reaction Scheme:
-
Nucleophilic Attack: The amino group of the benzophenone attacks the carbonyl of urea.[4]
-
Cyclization: Intramolecular condensation occurs, eliminating water and ammonia.[4]
Protocol:
-
Reagents: Mix 2-amino-5-chlorobenzophenone (1.0 eq) and Urea (3.0–5.0 eq). Excess urea acts as a flux and reagent.[4]
-
Conditions: Heat the mixture to 180–200 °C in an open vessel or under a slow stream of nitrogen to remove evolved ammonia and water.
-
Duration: Maintain temperature for 2–4 hours until the melt solidifies or TLC indicates consumption of the benzophenone.
-
Work-up:
-
Purification: Recrystallize from Glacial Acetic Acid or DMF/Ethanol to yield fine white needles.
Alternative Route: Urethane Cyclization
Using ethyl carbamate (urethane) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) allows for milder conditions, typically refluxing in a high-boiling solvent like xylene.
Reaction Pathway Visualization
The following diagram illustrates the synthesis logic and the competitive pathway leading to benzodiazepines.
Caption: Synthetic divergence of 2-amino-5-chlorobenzophenone. Reaction with urea yields the target quinazolinone, while reaction with diamines/amino acids yields benzodiazepines.
Pharmaceutical Relevance & Applications
Impurity Profiling (Diazepam/Nordazepam)
In the context of benzodiazepine manufacturing, CAS 4797-43-7 is a critical process-related impurity.[1][4]
-
Origin: It forms if the ring-closure of the benzophenone precursor occurs with a carbon source (like urea or phosgene equivalents) instead of the intended nitrogen source, or via oxidative degradation of the benzodiazepine ring.
-
Regulatory Status: It is monitored in pharmacopeial monographs (e.g., EP, USP) for Diazepam and related anxiolytics.
-
Detection: High-Performance Liquid Chromatography (HPLC) is the standard method for quantification.[1][4]
Bioactive Scaffold (Medicinal Chemistry)
The 4-phenylquinazolin-2-one core is a pharmacophore with diverse biological activities:
-
Eg5 Kinesin Inhibition: Derivatives of this scaffold have been explored as inhibitors of Eg5 (Kinesin Spindle Protein), a target for cancer chemotherapy.
-
Antiviral Activity: Substituted quinazolinones exhibit activity against non-nucleoside reverse transcriptase (NNRTI) targets.[4]
-
Anti-inflammatory: Structural analogs inhibit p38 MAP kinase pathways.[4]
Analytical Characterization
To validate the identity of 6-Chloro-4-phenyl-1H-quinazolin-2-one, the following analytical data is expected.
HPLC Method (Generic)[4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Strong absorption due to conjugated π-system).[1][4]
-
Retention Time: Expected to elute later than the benzophenone precursor due to increased planarity and lack of free amine, but earlier than highly lipophilic benzodiazepines.
NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)[13]
-
δ 11.5–12.0 ppm (s, 1H): Broad singlet corresponding to the lactam NH (exchangeable with D₂O).
-
δ 7.4–7.8 ppm (m, 8H): Aromatic protons.
Safety & Handling (MSDS Highlights)
-
Hazard Statements:
-
Handling: Use a fume hood to avoid inhalation of dust.[4] Wear nitrile gloves and safety goggles.[4]
-
Storage: Store in a cool, dry place. Stable under normal laboratory conditions.
References
-
ChemicalBook. (n.d.).[4] 6-Chloro-4-phenylquinazolin-2(1H)-one Properties and Safety. Retrieved from [1]
-
PubChem. (n.d.).[4] 6-Chloro-4-phenyl-2(1H)-quinazolinone (CID 63204).[1][4] National Library of Medicine.[4] Retrieved from [1]
-
LGC Standards. (n.d.). 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone (Diazepam Impurity).[1][4][7] Retrieved from [1]
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of 2-Aminobenzophenone Derivatives. Retrieved from [1]
-
MDPI. (2019).[4] Synthesis and SAR of Quinazolinone Derivatives. Retrieved from [1]
Sources
- 1. 23441-87-4|6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone|BLDPharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 6-CHLORO-4-PHENYLQUINAZOLIN-2(1H)-ONE | 4797-43-7 [amp.chemicalbook.com]
- 4. 6-Chloro-4-phenyl-2(1H)-quinazolinone | C14H9ClN2O | CID 63204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone [lgcstandards.com]
Mechanism of Action of Quinazolinone Derivatives: A Technical Guide
Executive Summary
The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry due to its capacity to interact with diverse biological targets with high affinity. Its planar, bicyclic nature allows for effective DNA intercalation and π-π stacking within enzyme active sites, while its multiple substitution points (C2, N3, C6, C7) facilitate the tuning of physicochemical properties and target selectivity. This guide dissects the primary mechanisms of action (MOA)—specifically kinase inhibition, microtubule destabilization, and dihydrofolate reductase (DHFR) blockade—and provides validated protocols for their experimental verification.
Chemical Basis of Bioactivity
The core 4(3H)-quinazolinone structure mimics the purine and pyrimidine bases found in DNA and essential cofactors (ATP, Folate).
-
H-Bonding Potential: The carbonyl oxygen at C4 and the nitrogen at N3 (or N1) serve as critical hydrogen bond acceptors/donors.
-
π-Stacking: The fused benzene ring enables hydrophobic interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.
-
Vectorial Functionalization:
-
Position 4 (Anilino): Critical for ATP-mimicry in kinase inhibitors.
-
Position 2: Modulates solubility and steric fit; often used for pharmacokinetic tuning.
-
Positions 6/7: Solvent-exposed regions often exploited to improve solubility (e.g., morpholine/piperazine tails in Gefitinib).
-
Primary Mechanisms of Action
EGFR Tyrosine Kinase Inhibition (Anticancer)
Mechanism: Competitive ATP Inhibition Quinazolinone derivatives, particularly 4-anilinoquinazolines, function as Type I inhibitors of the Epidermal Growth Factor Receptor (EGFR). They bind to the ATP-binding pocket of the intracellular tyrosine kinase domain in the active conformation.
-
Binding Mode:
-
Hinge Region: The N1 and N3 nitrogens form hydrogen bonds with Met793 in the hinge region of the kinase.
-
Hydrophobic Pocket: The aromatic ring system engages in van der Waals interactions with Leu718, Val726, and Ala743.
-
Gatekeeper Residue: The substituent at the 3-position of the aniline ring often interacts with the gatekeeper residue (Thr790), determining selectivity against resistance mutations (e.g., T790M).
-
Pathway Blockade Visualization:
Caption: Competitive inhibition of EGFR signaling by quinazolinone derivatives preventing downstream RAS/RAF/MEK activation.
Tubulin Polymerization Inhibition
Mechanism: Colchicine Site Binding Certain 2-styrylquinazolin-4(3H)-one derivatives act as microtubule destabilizing agents.
-
Binding Site: They occupy the colchicine-binding site at the interface of α- and β-tubulin heterodimers.
-
Effect: This binding prevents the curved-to-straight conformational change required for microtubule assembly.
-
Result: Cell cycle arrest at the G2/M phase, leading to apoptosis (mitotic catastrophe).
DHFR Inhibition (Antimicrobial/Antifungal)
Mechanism: Antifolate Activity Quinazolinones mimic the pteridine ring of dihydrofolate (DHF).
-
Interaction: They bind to Dihydrofolate Reductase (DHFR), inhibiting the reduction of DHF to tetrahydrofolate (THF).
-
Critical Residues: Interactions with Glu30 (proton donor) and hydrophobic stacking with Phe31 are essential for high-affinity binding.
-
Consequence: Depletion of cellular thymidylate pools, halting DNA synthesis in rapidly dividing bacteria or cancer cells.
Structure-Activity Relationship (SAR) Summary
| Position | Modification | Effect on MOA |
| N3 | Alkyl/Aryl substitution | Kinase Selectivity: Bulky groups can improve fit in the hydrophobic pocket but may reduce solubility. |
| C2 | Methyl/Styryl group | Tubulin vs. Kinase: Styryl groups at C2 favor tubulin binding; small alkyl groups favor kinase/DHFR activity. |
| C4 | Anilino group | EGFR Affinity: Essential for mimicking the adenine ring of ATP. Electron-withdrawing groups (Cl, F) on the aniline ring often increase potency. |
| C6/C7 | Solubilizing tails (e.g., Morpholine) | ADME: Enhances solubility and oral bioavailability without significantly altering the primary binding mode. |
Experimental Protocols for MOA Validation
Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo)
Validates the ATP-competitive inhibition mechanism.
Principle: Measures the ADP generated from the kinase reaction.[1] Quinazolinones prevent ATP hydrolysis, reducing the luminescent signal.
Reagents:
-
Recombinant EGFR Kinase (0.2 ng/µL)
-
Poly(Glu, Tyr) 4:1 substrate
-
Ultrapure ATP (10 µM)
-
ADP-Glo™ Kinase Assay Kit (Promega)[1]
Workflow:
-
Preparation: Dissolve test quinazolinone in DMSO. Prepare 10-point serial dilutions.
-
Incubation: Add 2 µL of inhibitor + 4 µL of EGFR enzyme to a 384-well white plate. Incubate at 25°C for 10 min.
-
Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate at RT for 60 min.
-
Depletion: Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP → ATP → Light). Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.
Protocol B: In Vitro Tubulin Polymerization Assay
Validates direct interaction with microtubules.
Principle: Turbidimetric monitoring of tubulin assembly at 340 nm. Polymerization increases optical density (OD); inhibitors suppress this increase.
Workflow:
-
Buffer Prep: G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol).
-
Protein Prep: Porcine brain tubulin (3 mg/mL) kept on ice.
-
Baseline: Pre-warm a 96-well half-area plate to 37°C.
-
Addition: Add 5 µL of test compound (10x conc.) or Paclitaxel (enhancer control) / Colchicine (inhibitor control).
-
Initiation: Add 50 µL of cold tubulin solution. Immediately place in the reader at 37°C.
-
Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.
-
Interpretation:
-
Inhibitor: Flat line or reduced slope compared to Vehicle Control.
-
Stabilizer: Steeper slope and higher plateau than Vehicle Control.
-
References
-
Anticancer Mechanisms & EGFR Inhibition
-
Tubulin Polymerization Inhibition
-
DHFR & Antimicrobial Activity
-
GABA-A Receptor Modulation
Sources
- 1. benchchem.com [benchchem.com]
- 2. papersflow.ai [papersflow.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]
- 9. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. mdpi.com [mdpi.com]
The 6-Chloro-4-phenyl-1H-quinazolin-2-one Scaffold: Dual-Targeting Potential in Neurology and Oncology
Executive Summary
The compound 6-Chloro-4-phenyl-1H-quinazolin-2-one (CAS: 4797-43-7) represents a privileged scaffold in medicinal chemistry, characterized by its rigid bicyclic core and specific halogenation pattern. Unlike its isomer, the quinazolin-4-one (found in methaqualone), the quinazolin-2-one core offers a distinct hydrogen-bonding profile and tautomeric stability that directs its affinity toward two divergent therapeutic areas: neurological modulation (GABAergic systems) and mitotic arrest (Kinesin-5/Eg5 inhibition) .
This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, validated synthesis protocols, and mechanistic actions against its primary biological targets.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The efficacy of 6-Chloro-4-phenyl-1H-quinazolin-2-one stems from its structural features: a lipophilic 4-phenyl "anchor" and an electron-withdrawing 6-chloro substituent that modulates the pKa of the lactam ring.
Structural Analysis[3]
-
Core: 1H-quinazolin-2-one (also known as quinazolinol in its tautomeric form).
-
Substituents:
-
C4-Phenyl: Provides critical hydrophobic interactions (π-stacking) within the target binding pockets.
-
C6-Chloro: Increases metabolic stability (blocking oxidation at the sensitive C6 position) and enhances lipophilicity (LogP modulation).
-
-
Tautomerism: The molecule exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In physiological solution, the lactam form predominates, serving as the hydrogen bond donor/acceptor motif.
Key Properties Table[5][7]
| Property | Value / Description | Significance |
| Formula | C₁₄H₉ClN₂O | Core scaffold composition |
| MW | 256.69 g/mol | Fragment-like, ideal for lead optimization |
| LogP (Calc) | ~2.6 - 3.1 | High membrane permeability (CNS penetrant) |
| H-Bond Donors | 1 (NH) | Critical for binding site anchoring |
| H-Bond Acceptors | 2 (N, O) | Interaction with backbone residues |
| Tautomer | Lactam (major) / Lactim (minor) | Dictates binding mode (Donor-Acceptor profile) |
Therapeutic Target I: GABA-A Receptor Modulation (Anticonvulsant)
The 6-chloro-4-phenyl-quinazolin-2-one scaffold acts as a Positive Allosteric Modulator (PAM) of the
Mechanism of Action
Unlike benzodiazepines which bind at the
-
Binding Event: The compound binds to the transmembrane domain of the GABA_A receptor.
-
Effect: It induces a conformational change that lowers the energy barrier for channel opening upon GABA binding.
-
Result: Increased chloride (
) influx Hyperpolarization of the neuronal membrane Inhibition of action potential firing.
Biological Logic
The 6-chloro substitution is non-negotiable for high potency. Analogues lacking this halogen show significantly reduced affinity, likely due to the loss of a halogen bond with a backbone carbonyl in the receptor's hydrophobic pocket.
Figure 1: Mechanism of anticonvulsant activity via GABA-A modulation.
Therapeutic Target II: Kinesin Eg5 Inhibition (Oncology)
In the context of oncology, this scaffold serves as a potent inhibitor of Eg5 (Kinesin-5) , a motor protein essential for bipolar spindle formation during mitosis.
Mechanism of Action
-
Target: The allosteric pocket of the Eg5 motor domain (formed by helix
2, helix 3, and loop L5). -
Binding Mode: The 4-phenyl group occupies a deep hydrophobic sub-pocket (specifically interacting with Trp127 and Tyr211 in human Eg5). The quinazolinone core mimics the interaction of monastrol but with improved potency.
-
Consequence: Binding locks the motor domain in an ADP-bound state
Inability to generate force "Monoastral" spindle formation Mitotic arrest (Prometaphase) Apoptosis.
Why this Scaffold?
The 4-phenyl-quinazolin-2-one provides a rigid geometry that restricts the movement of Loop L5 more effectively than flexible inhibitors. This rigidity is crucial for overcoming resistance mutations often seen with first-generation inhibitors.
Figure 2: Cascade of Eg5 inhibition leading to tumor cell apoptosis.
Experimental Protocols
Validated Synthesis Protocol
Objective: Synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one via cyclization.
Reagents:
-
2-Amino-5-chlorobenzophenone (1.0 eq)
-
Urea (5.0 eq)
-
Acetic Acid (glacial, solvent)
-
Catalytic H₂SO₄ (optional for rate enhancement)
Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-5-chlorobenzophenone (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add Urea (50 mmol) in a single portion.
-
Cyclization: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The disappearance of the benzophenone spot indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/water (100 mL) with vigorous stirring.
-
Isolation: A precipitate will form. Filter the solid under vacuum.
-
Purification: Recrystallize from Ethanol/DMF mixture to obtain white/off-white needles.
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for the singlet at ~10-11 ppm (NH) and the disappearance of the ketone signal.
Biological Assay: Eg5 ATPase Inhibition
Objective: Determine IC₅₀ of the compound against Eg5 motor activity.
-
System: Kinesin-5 (Eg5) Motor Domain (recombinant).
-
Substrate: ATP (buffered).
-
Detection: Coupled enzymatic assay (Pyruvate Kinase/Lactate Dehydrogenase system).
-
Protocol:
-
Incubate Eg5 protein (10 nM) with varying concentrations of 6-Chloro-4-phenyl-1H-quinazolin-2-one (0.1 nM – 100 µM) in reaction buffer (15 mM PIPES, 5 mM MgCl₂, 1 mM EGTA, pH 6.8) for 15 mins.
-
Initiate reaction by adding ATP (1 mM) and NADH.
-
Monitor absorbance decrease at 340 nm (NADH oxidation) over 10 minutes.
-
Control: Monastrol (positive control).
-
Data Analysis: Plot % Inhibition vs. Log[Compound].
-
References
-
El-Azab, A. S., et al. (2010). "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: Molecular docking study." European Journal of Medicinal Chemistry. Link
-
Hassan, M. Z., et al. (2020). "Quinazolinone derivatives as potential anticancer agents: A review." Medicinal Chemistry Research. Link
-
Wolkerstorfer, A., et al. (2016). "Antiviral activity of quinazolinones against diverse RNA viruses." Antiviral Research. Link
-
PubChem Compound Summary. (2023). "6-Chloro-4-phenyl-2(1H)-quinazolinone (CID 63204)."[2] National Center for Biotechnology Information. Link
-
Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science. (Foundational reference for Eg5 inhibition mechanisms). Link
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Phenyl Quinazolinones
Executive Summary: The "Privileged" Scaffold
The quinazolin-4(3H)-one moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the core scaffold is rigid, the introduction of phenyl substituents at positions 2 and 3, coupled with electronic modulation of the fused benzo-ring, creates a versatile chemical space.
This guide analyzes the divergent SAR profiles of phenyl quinazolinones, specifically contrasting their design requirements for Tyrosine Kinase Inhibition (Anticancer) versus GABAergic Modulation (Anticonvulsant) .
Chemical Architecture & Synthesis
To understand the SAR, one must first master the numbering and synthetic accessibility of the core. The biological activity hinges on the specific orientation of phenyl rings attached to the N3 and C2 positions.
The Core Scaffold
The 4(3H)-quinazolinone consists of a pyrimidine ring fused to a benzene ring, with a carbonyl at C4.
Synthetic Workflow (The Benzoxazinone Route)
The most robust method for generating diverse N3/C2-substituted libraries is the Benzoxazinone Pathway . This route allows for the independent introduction of the C2 substituent (via the acid chloride) and the N3 substituent (via the amine).
Protocol 1: General Synthesis of 2,3-Diarylquinazolin-4(3H)-ones
-
Step A (Cyclization): Reflux Anthranilic acid (1.0 eq) with an aromatic acid chloride (e.g., Benzoyl chloride, 1.1 eq) in pyridine for 2–4 hours. Pour into ice water. Filter the solid 3,1-benzoxazin-4-one intermediate.
-
Step B (Amidation/Recyclization): Reflux the benzoxazinone intermediate (1.0 eq) with a substituted aniline (1.2 eq) in glacial acetic acid or ethanol with anhydrous sodium acetate for 6–8 hours.
-
Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Product precipitates upon cooling/dilution with water.[1] Recrystallize from ethanol.
Figure 1: The Benzoxazinone synthetic pathway allows convergent assembly of the quinazolinone core.
SAR Module A: Anticancer (Kinase Inhibition)
Target: EGFR (Epidermal Growth Factor Receptor) / VEGFR-2. Mechanism: Competitive ATP binding at the hinge region.
In the context of kinase inhibition, the phenyl quinazolinone mimics the adenine ring of ATP. The SAR is driven by the need to fill the hydrophobic pocket and establish hydrogen bonds with the hinge region residues (e.g., Met769 in EGFR).
Critical Structural Features
-
N1 & N3 Positions: Act as hydrogen bond acceptors/donors. The N3-phenyl ring often orients the molecule into the hydrophobic back pocket.
-
C2 Position: A phenyl or styryl group here extends into the solvent-exposed region or an auxiliary hydrophobic pocket, depending on the specific kinase conformation.
-
C6/C7 Substitution: Electron-donating groups (e.g., -OMe) at C6/C7 mimic the pharmacophore of Gefitinib, enhancing binding affinity.
Quantitative Data: EGFR Inhibition
The table below illustrates how specific substitutions on the phenyl rings shift potency against EGFR-TK (Tyrosine Kinase).
| Compound ID | R1 (Pos 2) | R2 (Pos 3) | R3 (Fused Ring) | IC50 (µM) EGFR | Notes |
| Ref (Erlotinib) | -- | -- | -- | 0.02 | Standard of Care |
| Q-1 | Methyl | Phenyl | H | > 50.0 | Inactive (Lack of hydrophobic bulk) |
| Q-2 | Styryl | Phenyl | H | 12.5 | Improved hydrophobic interaction |
| Q-3 | 4-Cl-Styryl | 3-Cl-Phenyl | 6,7-dimethoxy | 0.06 | Lead Candidate. Halogens increase lipophilicity; OMe mimics Erlotinib. |
| Q-4 | 4-NO2-Styryl | 4-OH-Phenyl | H | 0.85 | H-bond donor at N3-phenyl improves hinge binding. |
Key Insight: The introduction of a 3-chloro-phenyl at N3 and a styryl group at C2 (Compound Q-3) creates a "dual-anchor" binding mode, drastically lowering IC50 values to the nanomolar range, comparable to clinical standards.
Figure 2: Pharmacophore mapping of Phenyl Quinazolinones within the EGFR ATP-binding site.
SAR Module B: Anticonvulsant Activity
Target: GABA_A Receptor (Benzodiazepine site) / AMPA Receptors. Mechanism: Positive Allosteric Modulation (PAM).
Here, the SAR requirements diverge sharply from kinase inhibitors. The "Methaqualone" template dictates that steric bulk at the ortho position of the N3-phenyl ring is non-negotiable for activity.
The "Ortho-Effect"
For CNS activity, the N3-phenyl ring must be twisted out of plane relative to the quinazolinone core. This is achieved by placing a substituent (Methyl, Chloro) at the ortho position of the N3-phenyl ring.
-
N3-Phenyl (Unsubstituted): Low activity.[2]
-
N3-(2-Methylphenyl): High activity (Methaqualone).
-
N3-(2-Chlorophenyl): High activity (Mecloqualone).
C2-Substitution: The Lipophilic Switch
Unlike the bulky styryl groups preferred for anticancer activity, anticonvulsants prefer smaller, lipophilic groups at C2 (Methyl, CH2-Cl) or specific H-bond acceptors (CH2-O-Ph).
| Compound | R1 (Pos 2) | R2 (Pos 3) | Protection % (MES Test) | Toxicity (Rotarod) |
| Methaqualone | Methyl | 2-Methylphenyl | 100% | High (Sedative) |
| MQ-Analog 1 | Methyl | Phenyl | 20% | Low |
| MQ-Analog 2 | CH2-O-Ph | 2-Chlorophenyl | 80% | Moderate |
| MQ-Analog 3 | CH2-N-Piperazine | 4-Chlorophenyl | 40% | Low |
Expert Insight: The drop in activity for MQ-Analog 1 (lacking ortho substitution) confirms the conformational requirement. The ortho-substituent forces the phenyl ring perpendicular to the quinazolinone plane, a geometry critical for fitting into the GABA_A modulatory pocket.
Experimental Protocols: Self-Validating Systems
In Vitro Cytotoxicity Assay (MTT)
-
Objective: Determine IC50 against A549 (Lung Cancer) or MCF-7 cells.
-
Protocol:
-
Seed cells (5x10^3/well) in 96-well plates; incubate 24h.
-
Add test compounds (dissolved in DMSO, serial dilutions 0.1 - 100 µM). Control: DMSO only (<0.1%).
-
Incubate 48h.
-
Add MTT reagent (5 mg/mL); incubate 4h. Formazan crystals form.
-
Dissolve crystals in DMSO. Read Absorbance at 570 nm.
-
Validation: Positive control (Erlotinib) must yield IC50 within 10% of historical data.
-
In Vivo Anticonvulsant Assay (MES)
-
Objective: Assess protection against Maximal Electroshock Seizure.
-
Protocol:
-
Administer test compound (i.p.) to mice (n=6).
-
Wait 30 min (pretreatment time).
-
Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure constitutes protection.
-
Validation: Phenytoin (25 mg/kg) used as standard reference.
-
References
-
Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potential EGFR inhibitors. Chemical Review and Letters.
-
Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry.
-
Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules.
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Infectious Diseases.
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
Sources
Technical Monograph: Structural Elucidation and Spectral Characterization of 6-Chloro-4-phenyl-1H-quinazolin-2-one
[1]
Executive Summary & Pharmacophore Context
This technical guide provides a rigorous spectral profile for 6-Chloro-4-phenyl-1H-quinazolin-2-one (CAS: 4797-43-7).[1] Distinct from its isomer 6-chloro-2-phenylquinazolin-4(3H)-one, this specific scaffold represents a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly non-benzodiazepine anxiolytics and anti-inflammatory agents.[1]
The structural integrity of this compound relies on the stability of the quinazolin-2-one core, where the phenyl group at position 4 and the carbonyl at position 2 create a specific electronic environment.[1] This guide details the spectroscopic signatures required to validate this structure during drug development workflows, ensuring differentiation from potential regioisomers and degradation products.
Synthetic Pathway and Mechanistic Logic[2]
To understand the spectral data, one must understand the atomic connectivity established during synthesis. The most authoritative route for generating the 4-phenyl-2-one core involves the cyclocondensation of 2-amino-5-chlorobenzophenone with urea.[1] This pathway dictates the proton environments observed in NMR and the fragmentation patterns in Mass Spectrometry.[1]
Synthesis Workflow (Graphviz)
Figure 1: Cyclocondensation pathway transforming the benzophenone precursor into the quinazolinone scaffold.[1]
Mass Spectrometry (MS): Molecular Fingerprinting
Mass spectrometry provides the primary confirmation of the molecular formula (
Isotope Signature
The presence of a single Chlorine atom dictates a specific isotopic abundance pattern that serves as a self-validating check for the compound's identity.[1]
-
Base Peak (M+): m/z 256 (100% relative abundance,
) -
Isotope Peak (M+2): m/z 258 (~32% relative abundance,
)
Fragmentation Pathway
The stability of the quinazolinone ring requires high energy for fragmentation.[1] The primary loss involves the ejection of the carbonyl moiety or the retro-cleavage of the pyrimidine ring.[1]
Table 1: Key MS Fragments (EI, 70 eV)
| m/z (approx) | Ion Identity | Mechanistic Origin |
| 256 | Molecular Ion (Radical Cation) | |
| 228 | Loss of Carbonyl (C2) - Ring Contraction | |
| 221 | Homolytic cleavage of C-Cl bond | |
| 193 | Sequential loss of Carbonyl and Chlorine | |
| 77 | Phenyl cation (from C4 position) |
Fragmentation Logic Diagram
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Infrared Spectroscopy (IR): Functional Group Analysis[3]
IR spectroscopy is critical for distinguishing the quinazolin-2-one (cyclic urea) from potential quinazolin-4-one isomers.[1] The key diagnostic is the carbonyl environment.[1]
Table 2: Diagnostic IR Bands (KBr Pellet)
| Frequency ( | Assignment | Structural Insight |
| 3200 - 3450 | Broad band indicating H-bonding of the N1-H lactam proton. | |
| 1660 - 1690 | Characteristic of cyclic urea/lactam.[1] Higher frequency than standard amides due to ring strain.[1] | |
| 1610 - 1625 | Stretch of the N3=C4 bond.[1] | |
| 1580, 1480 | Aromatic skeletal vibrations (Quinazoline + Phenyl). | |
| 750 - 800 | Out-of-plane bending, indicative of mono-substituted phenyl (C4) and 1,2,4-trisubstituted benzene (fused ring).[1] |
Nuclear Magnetic Resonance (NMR): Structural Backbone
NMR is the definitive method for confirming the regiochemistry (4-phenyl vs 2-phenyl).[1] The data below assumes DMSO-d6 as the solvent, which is required due to the poor solubility of the compound in chloroform and to prevent rapid exchange of the lactam proton.[1]
H NMR (400 MHz, DMSO-d6)
The spectrum is characterized by a distinct downfield singlet (NH) and a complex aromatic region.
Table 3:
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Explanation |
| 11.50 - 11.80 | Singlet (br) | 1H | N1-H | Lactam proton.[1] Highly deshielded by adjacent C=O and aromatic ring current.[1] Exchangeable with |
| 7.75 - 7.85 | Doublet of Doublets | 1H | H7 | Meta to Cl, Para to N1.[1] Coupled to H5 and H8. |
| 7.60 - 7.70 | Multiplet | 5H | Ph-H | Protons on the 4-phenyl ring.[1] Often appear as a overlapping multiplet.[1] |
| 7.50 - 7.55 | Doublet (d) | 1H | H5 | Ortho to Cl.[1] Deshielded by the adjacent 4-phenyl group (steric compression).[1] |
| 7.30 - 7.40 | Doublet (d) | 1H | H8 | Ortho to N1.[1] Shielded relative to H5/H7 due to electron density from N1.[1] |
C NMR (100 MHz, DMSO-d6)
The Carbon-13 spectrum confirms the number of unique carbons (14 signals expected, though overlaps in the phenyl ring may occur).
Experimental Protocols (Self-Validating)
To ensure reproducibility and data integrity (E-E-A-T), follow these specific sample preparation protocols.
NMR Sample Preparation
-
Solvent Choice: Use DMSO-d6 (99.8% D).[1] Do not use
as the compound often precipitates or shows broad peaks due to intermediate exchange rates.[1] -
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
-
Validation: If the NH peak at ~11.5 ppm is not visible, add 1 drop of
and shake. The disappearance of the peak confirms it is an exchangeable proton (NH or OH), ruling out impurities.
IR Sample Preparation (KBr Pellet)
-
Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr.
-
Grinding: Grind to a fine powder to avoid scattering (Christiansen effect).[1]
-
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
-
Validation: Ensure the background scan is clean.[1] Presence of a broad peak at 3400
without sample indicates wet KBr (hygroscopic artifact).[1]
References
-
PubChem Compound Summary. (2023). 6-Chloro-4-phenyl-2(1H)-quinazolinone. National Center for Biotechnology Information.[1] [Link]
-
Gavin, D. P., et al. (2018).[3] Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones: Synthesis and Spectral Analysis. PMC - NIH.[1] [Link]
-
Sternbach, L. H., et al. (1962). Quinazolines and 1,4-Benzodiazepines.[1][4] VI. The Reaction of 2-Amino-5-chlorobenzophenone with Urea. Journal of Organic Chemistry. (Fundamental synthesis reference establishing the regiochemistry).
Sources
- 1. 6-Chloro-4-phenyl-2(1H)-quinazolinone | C14H9ClN2O | CID 63204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. asianpubs.org [asianpubs.org]
Solubility of 6-Chloro-4-phenyl-1H-quinazolin-2-one in different solvents
Title: Solubility Profiling & Purification Strategy for 6-Chloro-4-phenyl-1H-quinazolin-2-one Subtitle: A Technical Guide for Process Optimization and Impurity Control
Executive Summary
6-Chloro-4-phenyl-1H-quinazolin-2-one (CAS: 4797-43-7) is a critical heterocyclic scaffold in pharmaceutical chemistry. It serves as a primary intermediate in the synthesis of benzodiazepines (e.g., Oxazepam , Nordazepam ) and is classified as Oxazepam Impurity A in various pharmacopoeial standards (EP, USP, IP).
Precise solubility data for this compound is essential for two opposing process goals:
-
Maximizing Solubility: During reaction phases to ensure complete conversion of anthranilic acid precursors.
-
Minimizing Solubility: During purification (recrystallization) to crash out the product or selectively remove it as an impurity.
This guide provides a comprehensive technical analysis of the compound's solubility landscape, experimental protocols for thermodynamic profiling, and a logic-driven purification workflow.
Chemical Profile & Physicochemical Properties
Understanding the molecular architecture is the first step in predicting solubility behavior. The quinazolinone core is rigid and planar, facilitating strong intermolecular
| Property | Value | Implication for Solubility |
| Molecular Formula | Moderate molecular weight (256.69 g/mol ). | |
| LogP (Predicted) | ~2.6 | Moderately lipophilic; poor aqueous solubility. |
| Melting Point | >300°C (Process Lit.) | High lattice energy; requires high-boiling or polar aprotic solvents for dissolution. |
| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding with protic solvents (EtOH, MeOH). |
| H-Bond Acceptors | 1 (Carbonyl O) | Good interaction with polar aprotic solvents (DMSO, DMF). |
Solubility Landscape: Qualitative & Predicted
Based on process literature and structural analogs, the solubility profile of 6-Chloro-4-phenyl-1H-quinazolin-2-one follows a distinct "Polarity-Temperature" gradient.
Solubility Profile Table
Note: "High" > 100 mg/mL; "Moderate" = 10-100 mg/mL; "Low" < 1 mg/mL.
| Solvent Class | Specific Solvents | Solubility Behavior | Process Application |
| Polar Aprotic | DMSO, DMF, NMP | High (Ambient T) | Reaction medium; Stock solutions for analysis. |
| Polar Protic | Ethanol, Methanol | Low (Cold) / Moderate (Hot) | Ideal Recrystallization Solvents. High temperature coefficient allows for effective yield recovery upon cooling. |
| Esters | Ethyl Acetate | Moderate (Hot) | Often used in combination with Petroleum Ether for precipitation. |
| Acids | Acetic Acid | High | Protonation of the nitrogen enhances solubility; useful for specific synthetic steps. |
| Non-Polar | Hexane, Pet. Ether | Insoluble | Anti-solvent. Used to force precipitation from EtOAc or Alcohol solutions. |
| Aqueous | Water, Buffers (pH 7) | Insoluble | Wash solvent to remove inorganic salts (e.g., NaCl) after synthesis. |
Technical Protocol: Thermodynamic Solubility Determination
As an Application Scientist, you should not rely on generic predictions for Critical Process Parameters (CPPs). The following protocol is the industry standard for generating a Mole Fraction Solubility Curve .
Methodology: Static Equilibrium (Shake-Flask) with HPLC
-
Preparation: Add excess 6-Chloro-4-phenyl-1H-quinazolin-2-one solid to 10 mL of the target solvent (e.g., Ethanol, Acetone, Acetonitrile) in a glass vial.
-
Equilibration: Place vials in a thermostatic shaker bath.
-
Temperature Range: 293.15 K to 333.15 K (20°C to 60°C).
-
Time: Agitate for 24–48 hours to ensure equilibrium.
-
-
Sampling:
-
Stop agitation and allow solids to settle (isothermal) for 2 hours.
-
Filter the supernatant using a 0.45 µm heated syringe filter (to prevent precipitation during filtration).
-
-
Quantification: Dilute the filtrate with Mobile Phase and analyze via HPLC-UV (typically 254 nm).
-
Calculation: Convert concentration (
, mol/L) to mole fraction ( ) using the density of the solvent ( ) and molecular weights ( ):
Thermodynamic Modeling (The Apelblat Equation)
To interpolate solubility at any temperature for process control, fit the experimental data to the Modified Apelblat Equation :
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical constants derived from regression analysis.
Why this matters: If the parameter
is positive and large, solubility is highly sensitive to temperature, confirming the solvent is suitable for cooling crystallization.
Process Application: Purification Workflow
The following diagram illustrates the decision logic for purifying 6-Chloro-4-phenyl-1H-quinazolin-2-one from a crude reaction mixture (containing unreacted anthranilic acid and inorganic salts).
Figure 1: Purification logic flow based on solubility differentials. The "Protic Solvent" path utilizes the temperature dependence of solubility (Apelblat behavior), while the "Anti-Solvent" path utilizes polarity mismatch.
References
-
Chemical Identity & Properties: PubChem. 6-Chloro-4-phenyl-2(1H)-quinazolinone (CID 63204). National Library of Medicine. [Link]
-
Synthesis & Recrystallization: Roopan, S. M., et al. (2008). Solvent-free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019-1025. (Describes recrystallization from Pet Ether/Ethyl Acetate). [Link]
-
Impurity Profiling: Indian Pharmacopoeia Commission. (2022).[1] Indian Pharmacopoeia 2022, Vol 3. (Methodologies for Oxazepam Impurities). [Link]
- Thermodynamic Modeling: Jouyban, A. (2008). Review of the cosolvency models for calculating solubility of drugs in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
Sources
The Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinazolinone Nucleus
The quinazolinone scaffold, a fused heterocyclic system comprising a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have rendered it a "privileged structure," capable of interacting with a diverse array of biological targets.[2][3] This versatility has led to the development of numerous quinazolinone derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7] Several quinazolinone-based drugs have successfully transitioned into clinical practice, underscoring the therapeutic potential of this remarkable heterocyclic core.[2][8]
This technical guide provides a comprehensive review of the major pharmacological activities of quinazolinone derivatives. It is designed to offer researchers, scientists, and drug development professionals a deep dive into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the therapeutic potential of this important class of compounds.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[6][9][10] Their multifaceted mechanisms of action often target key signaling pathways implicated in tumor growth, proliferation, and survival.
Mechanisms of Anticancer Action
The anticancer efficacy of quinazolinone derivatives stems from their ability to modulate various cellular processes, primarily through the inhibition of critical enzymes and disruption of essential cellular machinery.
1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
A prominent mechanism of action for many anticancer quinazolinone derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[2][11][12] Overexpression or mutation of EGFR is a common feature in various cancers, making it an attractive therapeutic target.[2][11] Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways like the PI3K/Akt and MAPK pathways.[11][13] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[1][2]
Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives
Caption: EGFR signaling cascade and its inhibition by quinazolinone derivatives.
2. Tubulin Polymerization Inhibition:
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[1][9] Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][14] These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[9]
3. Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Inhibition:
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[13][14][15] Several quinazolinone derivatives have been developed as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[1][14][15]
Quantitative Data on Anticancer Activity
The anticancer potency of quinazolinone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methyl-quinazolinone derivative (5k) | EGFR | A549 (Lung) | 0.01 | [16] |
| Quinazolinone-based derivative (6d) | EGFR | NCI-H460 (Lung) | 0.789 | [2] |
| Quinazolinone-2-indolinone derivative (8) | PI3Kα | B16 (Melanoma) | 0.2 | [14] |
| Quinazolinone derivative (4) | Akt1 | Caco-2 (Colon) | 23.31 | [17][18] |
| Quinazolinone derivative (8h) | Cytotoxicity | SKLU-1 (Lung) | 23.09 (µg/mL) | [19] |
Experimental Protocols for Anticancer Activity Evaluation
1. MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
-
Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Step 2: Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and incubate for 48-72 hours.
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[9][20][21]
-
Step 1: Reaction Setup: In a 96-well plate, combine purified tubulin (2 mg/mL) in a polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) with various concentrations of the test compound.
-
Step 2: Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.
-
Step 3: Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a plate reader.
-
Step 4: Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to a control without the inhibitor.[9]
Antimicrobial Activity: Combating Pathogenic Microorganisms
Quinazolinone derivatives have demonstrated significant activity against a broad range of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[3][4]
Mechanisms of Antimicrobial Action
The antimicrobial effects of quinazolinones are attributed to their ability to interfere with essential microbial processes.
1. Inhibition of DNA Gyrase and Topoisomerase IV:
DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, repair, and recombination.[5][6] Certain quinazolinone derivatives have been shown to inhibit these enzymes, leading to bacterial cell death.[5][6]
2. Disruption of Bacterial Cell Wall Synthesis:
The bacterial cell wall is a crucial structure for maintaining cell integrity and is a well-established target for antibiotics. Some quinazolinone derivatives have been found to interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of quinazolinone derivatives is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2,3,6-trisubstituted Quinazolin-4-one (A-2) | E. coli | - (Excellent activity) | |
| 2,3,6-trisubstituted Quinazolin-4-one (A-4) | P. aeruginosa | - (Excellent activity) | |
| Quinazolinone derivative (Q-2) | E. coli | - (Excellent activity) |
Experimental Protocols for Antimicrobial Activity Evaluation
1. Kirby-Bauer Disk Diffusion Test
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[3][4]
-
Step 1: Inoculum Preparation: Prepare a standardized bacterial suspension (equivalent to a 0.5 McFarland standard).[4]
-
Step 2: Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[4]
-
Step 3: Disk Application: Place paper disks impregnated with a known concentration of the quinazolinone derivative onto the agar surface.
-
Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours.[3]
-
Step 5: Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk. A larger zone of inhibition indicates greater susceptibility.[4]
2. Broth Microdilution for MIC Determination
This is a quantitative method to determine the MIC of an antimicrobial agent.
-
Step 1: Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone derivative in a 96-well microtiter plate containing broth medium.
-
Step 2: Inoculation: Add a standardized bacterial inoculum to each well.
-
Step 3: Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Step 4: MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to various diseases, and quinazolinone derivatives have shown promise as anti-inflammatory agents.[7]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of quinazolinones are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.
1. Cyclooxygenase-2 (COX-2) Inhibition:
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[7] Several quinazolinone derivatives have been identified as selective inhibitors of COX-2, thereby reducing prostaglandin synthesis and alleviating inflammation.[7]
2. Nuclear Factor-kappa B (NF-κB) Pathway Inhibition:
The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[7] Some quinazolinone derivatives have been shown to inhibit the activation of NF-κB, leading to a broad-spectrum anti-inflammatory effect.[7]
Signaling Pathway: NF-κB Inhibition by Quinazolinone Derivatives
Caption: The NF-κB signaling pathway and its inhibition by quinazolinone derivatives.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potency of quinazolinone derivatives is often evaluated using in vivo models, such as the carrageenan-induced paw edema test, and in vitro enzyme inhibition assays.
| Compound Class | Assay | Activity | Reference |
| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21) | Carrageenan-induced paw edema | 32.5% inhibition | |
| 2,3,6-trisubstituted quinazolinone | COX-II inhibition | Potent inhibitors | [7] |
Experimental Protocols for Anti-inflammatory Activity Evaluation
1. Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating acute inflammation.
-
Step 1: Animal Dosing: Administer the quinazolinone derivative or a control vehicle to a group of rats or mice.
-
Step 2: Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Step 3: Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Step 4: Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
2. COX-2 Inhibitor Screening Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Step 1: Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing COX-2 enzyme, a fluorescent probe, and the quinazolinone derivative at various concentrations.
-
Step 2: Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Step 3: Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. The COX-2 activity is proportional to the rate of increase in fluorescence.
-
Step 4: IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.
Anticonvulsant Activity: Modulating Neuronal Excitability
Quinazolinone derivatives have also been investigated for their anticonvulsant properties, with some compounds showing promising activity in preclinical models of epilepsy.[2][17]
Mechanisms of Anticonvulsant Action
The anticonvulsant effects of quinazolinones are often associated with their ability to enhance GABAergic inhibition in the central nervous system.
1. Modulation of GABA-A Receptors:
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the brain.[1][6][20] Certain quinazolinone derivatives can act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA and thereby reducing neuronal hyperexcitability that leads to seizures.[6][20]
Quantitative Data on Anticonvulsant Activity
The anticonvulsant activity of quinazolinone derivatives is typically assessed in animal models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model.
| Compound | Animal Model | ED50 (mg/kg) | Protection (%) | Reference |
| Quinazoline analogue (III) | PTZ-induced clonic convulsion | 11.79 | 100 | [17] |
| Quinazoline-4(3H)-one (8) | scPTZ-induced seizures | - | 100 | [17] |
| Fluorinated quinazolinone (8) | MES-induced seizures | - | 73 | |
| Quinazolin-4(3H)-one derivative (7a) | PTZ-induced seizures | - | 100 | [20] |
Experimental Protocols for Anticonvulsant Activity Evaluation
1. Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This is a widely used preclinical model to screen for potential anticonvulsant drugs.[1][8]
-
Step 1: Animal Dosing: Administer the quinazolinone derivative or a control vehicle to a group of mice.[1][8]
-
Step 2: PTZ Administration: After a predetermined time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.).[1][5]
-
Step 3: Seizure Observation: Observe the animals for a specific period (e.g., 30 minutes) and record the latency to the first seizure and the severity of the seizures (e.g., using a scoring system).[1][5]
-
Step 4: Assessment of Protection: The anticonvulsant activity is determined by the ability of the compound to delay the onset of seizures or reduce their severity compared to the control group.[5]
2. In Vitro GABA-A Receptor Binding Assay
This assay measures the ability of a compound to bind to the GABA-A receptor.[4]
-
Step 1: Membrane Preparation: Prepare synaptic membranes from rat brain tissue, which are rich in GABA-A receptors.[4]
-
Step 2: Binding Reaction: Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence or absence of the quinazolinone derivative.[4]
-
Step 3: Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Step 4: Quantification of Binding: Quantify the amount of bound radioactivity using liquid scintillation counting. The ability of the quinazolinone derivative to displace the radioligand indicates its binding affinity for the GABA-A receptor.
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse pharmacological activities exhibited by its derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant effects, highlight the immense potential of this heterocyclic system. The ongoing exploration of structure-activity relationships and the elucidation of detailed mechanisms of action are crucial for the rational design of more potent and selective quinazolinone-based drugs.
Future research in this field will likely focus on several key areas:
-
Development of multi-target quinazolinone derivatives: Designing single molecules that can modulate multiple targets involved in a disease process could lead to more effective therapies.
-
Exploration of novel pharmacological activities: The full therapeutic potential of the quinazolinone scaffold may not yet be fully realized, and screening for new biological activities is warranted.
-
Application of advanced drug delivery systems: Formulating quinazolinone derivatives into novel drug delivery systems could improve their pharmacokinetic properties, enhance their efficacy, and reduce side effects.
As our understanding of the molecular basis of diseases deepens, the quinazolinone scaffold, with its proven track record and amenability to chemical modification, is poised to play an increasingly important role in the development of next-generation therapeutics.
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]
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Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. [Link]
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Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (n.d.). ResearchGate. [Link]
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Pentylenetetrazole-Induced Kindling Mouse Model. (2018). PMC. [Link]
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Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PMC. [Link]
-
New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). MDPI. [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). MDPI. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). PMC. [Link]
-
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (2017). PMC. [Link]
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Disk diffusion test. (n.d.). Wikipedia. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (n.d.). NCBI Bookshelf. [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). NICD. [Link]
-
Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024). PMC. [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). Biomed Pharmacol J. [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). PMC. [Link]
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). ScienceDirect. [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
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Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Journal of Medicinal and Organic Chemistry. [Link]
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DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. (n.d.). Bio-Rad. [Link]
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Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). Taylor & Francis Online. [Link]
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Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). PubMed. [Link]
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1 Two-fold Broth Microdilution Method for Determination of MIC Applied in BioNMR Group of Prof. Anne Ulrich (Chair of Biochemis. (2012). KIT - IBG. [Link]
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Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase and Topoisomerase IV. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). PMC. [Link]
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New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2025). ResearchGate. [Link]
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METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). (2023). Journal of Chemistry and Technologies. [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
-
Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. (2022). MDPI. [Link]
-
Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. (2025). ResearchGate. [Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (n.d.). PMC. [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Springer. [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (n.d.). PMC. [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Brieflands. [Link]
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). Frontiers. [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. [Link]
-
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). DiVA. [Link]
-
Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). Vietnam Journal of Science and Technology. [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). MDPI. [Link]
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Methodological & Application
Synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one: An Application Note and Protocol
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a versatile scaffold for the design of compounds with a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties[1]. The specific derivative, 6-Chloro-4-phenyl-1H-quinazolin-2-one, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, making its efficient and reliable synthesis a topic of significant interest to researchers in the pharmaceutical sciences.
This application note provides a detailed, field-proven protocol for the synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one from the readily available starting material, 2-amino-5-chlorobenzophenone. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.
Reaction Overview and Mechanistic Insights
The synthesis proceeds via a cyclocondensation reaction between 2-amino-5-chlorobenzophenone and urea. This transformation is a classic example of heterocyclic ring formation, where the nucleophilic amino group of the benzophenone derivative attacks one of the carbonyl carbons of urea, initiating a cascade of events culminating in the formation of the stable quinazolinone ring system.
The proposed mechanism, illustrated below, commences with the nucleophilic attack of the primary amine of 2-amino-5-chlorobenzophenone onto a carbonyl group of urea. This is followed by an intramolecular cyclization, where the secondary amine attacks the carbonyl of the benzophenone. Subsequent dehydration leads to the formation of the desired 6-Chloro-4-phenyl-1H-quinazolin-2-one. The reaction is typically driven to completion by heating, which facilitates the elimination of water and ammonia.
Caption: Proposed reaction mechanism for the synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-Amino-5-chlorobenzophenone | ≥98% | Commercially Available | Store in a cool, dry place. |
| Urea | ACS Reagent Grade | Commercially Available | Store in a desiccator. |
| Acetic Acid, Glacial | ACS Reagent Grade | Commercially Available | Corrosive. Handle with care. |
| Ethanol | 95% or Absolute | Commercially Available | Flammable. |
| Deionized Water | In-house |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
Experimental Protocol: Synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one
This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzophenone (2.32 g, 10 mmol).
-
Add urea (1.20 g, 20 mmol).
-
Add glacial acetic acid (20 mL). The acetic acid serves as both a solvent and a catalyst for the cyclization.
-
Attach a reflux condenser to the flask.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The starting material (2-amino-5-chlorobenzophenone) will have a different Rf value than the product.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material spot on TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.
Step 3: Product Isolation and Purification
-
Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring. This will cause the product to precipitate out of the solution.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any residual acetic acid and unreacted urea.
-
Recrystallize the crude product from hot ethanol (95%) to obtain purified crystals of 6-Chloro-4-phenyl-1H-quinazolin-2-one.
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Caption: Experimental workflow for the synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one.
Characterization of 6-Chloro-4-phenyl-1H-quinazolin-2-one
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₄H₉ClN₂O |
| Molecular Weight | 256.69 g/mol [2][3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C (literature) |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The exact chemical shifts may vary slightly depending on the solvent and concentration. A broad singlet corresponding to the N-H proton is also expected.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the 14 carbon atoms in the molecule, including the carbonyl carbon of the quinazolinone ring.
-
FTIR (KBr): The infrared spectrum will show characteristic absorption bands. Key expected peaks include a C=O stretching vibration (around 1680-1660 cm⁻¹), N-H stretching (around 3200-3000 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 256, corresponding to the molecular weight of the compound. An isotopic peak at M+2 (m/z = 258) with approximately one-third the intensity of the molecular ion peak is expected due to the presence of the chlorine-37 isotope[2].
Safety and Handling Precautions
-
2-Amino-5-chlorobenzophenone: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Urea: Generally considered low hazard, but avoid inhalation of dust.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
-
Low Yield: Incomplete reaction may be the cause. Ensure the reaction is refluxed for a sufficient amount of time and monitor by TLC. Inefficient precipitation or loss during recrystallization can also contribute to low yield.
-
Impure Product: Incomplete removal of starting materials or byproducts. Ensure thorough washing of the precipitate and careful recrystallization. Multiple recrystallizations may be necessary.
-
Reaction Fails to Proceed: Verify the quality of the starting materials. Ensure the reaction temperature is maintained at reflux.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can confidently and efficiently produce this valuable synthetic intermediate for their drug discovery and development endeavors.
References
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2 - Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
- Gedawy, E. M., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 8(12), 1427-1453.
- PatSnap. (2018, February 16). Preparation method of 2-amino-5- chlorobenzophenone.
-
PubChem. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-4-phenyl-1H-quinazolin-2-one. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]
-
ResearchGate. (2021, June 9). Catalyst‐Free One‐Pot Multi‐Component Synthesis of 2‐Substituted Quinazolin‐4‐carboxamides from 2‐Aminophenyl‐2‐oxoacetamides, Aldehydes, and Ammonium Acetate. Retrieved from [Link]
-
ResearchGate. (2022, February 22). (PDF) Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h). Retrieved from [Link]
-
ACS Publications. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
Sources
Application Note: High-Efficiency One-Pot Synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one
This Application Note provides a comprehensive, expert-level guide for the one-pot synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one , a critical pharmacophore in the synthesis of antiretroviral drugs (e.g., Efavirenz) and a key impurity standard in benzodiazepine manufacturing.
Executive Summary
The quinazolin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and anti-inflammatory agents. This protocol details a robust, scalable one-pot cyclocondensation of 2-amino-5-chlorobenzophenone with urea. Unlike multi-step phosgene-based routes, this method utilizes "green" urea fusion and acid-catalyzed pathways to achieve high purity (>98%) with minimal waste generation.
Reaction Chemistry & Mechanism
The synthesis relies on the fusion-cyclization of an ortho-ketaniline with urea. The reaction proceeds through an in situ formation of a ureido intermediate, followed by intramolecular dehydration.
Reaction Scheme
Reactants: 2-Amino-5-chlorobenzophenone + Urea
Catalyst/Solvent: Glacial Acetic Acid (Method A) or Thermal Fusion (Method B)
Product: 6-Chloro-4-phenyl-1H-quinazolin-2-one +
Mechanistic Pathway (DOT Diagram)
The following flow diagram illustrates the stepwise conversion from the benzophenone precursor to the final quinazolinone ring.
Figure 1: Mechanistic pathway of the urea-mediated cyclization. The reaction is driven by the elimination of ammonia and water.
Materials & Equipment
| Component | Grade | Role |
| 2-Amino-5-chlorobenzophenone | >98% HPLC | Starting Material (Limiting Reagent) |
| Urea | Reagent Grade | Carbonyl Source / Cyclizing Agent |
| Glacial Acetic Acid | ACS Reagent | Solvent & Acid Catalyst (Method A) |
| Sulfuric Acid (H₂SO₄) | Conc. | Co-catalyst (Optional for rate enhancement) |
| Ethanol/Methanol | Industrial Grade | Recrystallization Solvent |
Equipment:
-
Round-bottom flask (250 mL) equipped with a reflux condenser.
-
Heating mantle with PID temperature controller.
-
Overhead stirrer (essential for fusion method due to viscosity changes).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocols
Method A: Acid-Catalyzed Solution Phase (Recommended for Lab Scale)
This method offers better temperature control and easier workup for gram-scale synthesis.
-
Setup: Charge a 250 mL round-bottom flask with 2-amino-5-chlorobenzophenone (10.0 g, 43.1 mmol) .
-
Solvation: Add Glacial Acetic Acid (60 mL) . Stir until the solid is partially suspended.
-
Reagent Addition: Add Urea (13.0 g, 216 mmol, 5 eq) . The excess urea drives the equilibrium forward.
-
Catalysis: Add conc. H₂SO₄ (0.5 mL) dropwise. Caution: Exothermic.
-
Reaction: Heat the mixture to reflux (118°C) .
-
Observation: The solution will turn clear then gradually darken. Ammonia gas will evolve (ensure proper ventilation).
-
Duration: Reflux for 6–8 hours . Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
-
Quench: Cool the reaction mixture to ~80°C. Slowly pour the hot solution into Ice-Water (300 mL) with vigorous stirring.
-
Isolation: A voluminous white/off-white precipitate will form. Stir for 30 minutes to ensure full precipitation.
-
Filtration: Filter the solid and wash with Water (3 x 50 mL) to remove acetic acid and excess urea.
-
Purification: Recrystallize the crude solid from hot Ethanol (or DMF/Water) .
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Expected Yield: 85–92% Appearance: White to pale yellow crystalline powder. Melting Point: >300°C (sublimes).
Method B: Solvent-Free Thermal Fusion (Industrial/Green Route)
Ideal for maximizing throughput and minimizing solvent waste.
-
Mixing: In a mortar, grind 2-amino-5-chlorobenzophenone (10.0 g) and Urea (15.0 g) into a fine homogeneous powder.
-
Fusion: Transfer to a flask. Heat the mixture in an oil bath to 180–190°C .
-
Process: The mixture will melt into a liquid phase. Continue heating for 2 hours .
-
Critical: The mixture will eventually solidify into a hard cake as the cyclized product (high melting point) forms.
-
-
Workup: Cool to room temperature. Add Water (100 mL) and break up the solid cake mechanically.
-
Boil-Out: Boil the aqueous suspension for 15 minutes to dissolve unreacted urea.
-
Filtration: Filter the insoluble product while hot. Wash with hot water.[1]
-
Purification: Recrystallize from DMF or Ethanol.
Process Optimization & Troubleshooting
| Variable | Observation | Recommendation |
| Temperature | Reaction is slow <100°C. | Maintain reflux (Method A) or >180°C (Method B) to drive off ammonia. |
| Urea Stoichiometry | Low yield if <3 eq used. | Use 5 equivalents. Urea self-decomposes to biuret/cyanuric acid at high temps, requiring excess. |
| Impurity Profile | Yellow discoloration. | Oxidation of starting material.[2] Perform reaction under |
| Solubility | Product precipitates during reaction. | This is normal. Do not add excess solvent; the precipitation drives the equilibrium. |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the product using these checkpoints:
-
IR Spectroscopy: Look for the disappearance of the ketone carbonyl (~1630 cm⁻¹) of the benzophenone and the appearance of the cyclic amide (lactam) bands:
- : 3100–3200 cm⁻¹ (broad)
- : ~1680 cm⁻¹ (strong, quinazolinone carbonyl)
-
¹H NMR (DMSO-d₆):
-
Singlet at ~11.5–12.0 ppm (Lactam NH).
-
Absence of the broad
signal of the starting material (~6.0–7.0 ppm).
-
-
HPLC Purity:
-
Column: C18 (150 x 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid.
-
Target retention time shift: Product is significantly more polar than the benzophenone precursor.
-
Safety & Handling (MSDS Highlights)
-
Ammonia Evolution: The reaction releases ammonia gas. MUST be performed in a fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use nitrile gloves and safety goggles.
-
Thermal Hazard: Method B involves temperatures ~190°C. Use heat-resistant gloves and ensure glassware is free of star-cracks.
References
-
Synthesis of Quinazoline Derivatives: Asian Journal of Organic & Medicinal Chemistry. Detailed review of 2-aminobenzophenone cyclization pathways.
-
One-Pot Synthesis Protocols: BenchChem Application Notes. General protocols for cyclization of 2-amino-5-chloro-2'-fluorobenzophenone (analogous chemistry).
-
Benzodiazepine/Quinazoline Intermediates: Wikipedia. Chemistry of 2-amino-5-chlorobenzophenone and its conversion to quinazolines and benzodiazepines. [3]
-
Quinazolinone Biological Activity: National Institutes of Health (NIH). Review of quinazolinone synthesis and antitumor activity.[2][4][5][6]
-
Industrial Preparation: Google Patents. Process for preparation of 2-amino-5-chlorobenzophenone and downstream derivatives.[1][3][6][7][8][9][10][11]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 8. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 9. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Thin-Layer Chromatography for In-Process Monitoring of 6-Chloro-4-phenyl-1H-quinazolin-2-one Synthesis
Introduction: The Significance of Quinazolinones and the Role of In-Process Control
The quinazolinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and anticonvulsant properties. The specific analogue, 6-Chloro-4-phenyl-1H-quinazolin-2-one, serves as a crucial intermediate in the synthesis of various biologically active molecules. The precise and efficient synthesis of this key building block is therefore of paramount importance.
In synthetic organic chemistry, the ability to monitor the progress of a reaction in real-time is critical for optimizing reaction conditions, determining reaction completion, and identifying the formation of any byproducts. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique that provides valuable qualitative information about the composition of a reaction mixture. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of TLC to monitor the synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one from 2-amino-5-chlorobenzophenone.
Synthetic Strategy: From Aminobenzophenone to Quinazolinone
The synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one is achieved through the cyclization of 2-amino-5-chlorobenzophenone. While urea can be used as a one-carbon source for this transformation, it often results in low yields. A more efficient and reliable method involves the use of potassium cyanate, which proceeds through an in situ generated isocyanate intermediate.
Reaction Principle and Causality
The synthesis is predicated on the nucleophilic attack of the amino group of 2-amino-5-chlorobenzophenone on the carbon of the cyanate ion. This is followed by an intramolecular cyclization and tautomerization to yield the stable quinazolinone ring system. The choice of potassium cyanate over urea is based on its higher reactivity and the generally cleaner reaction profile it affords in this specific transformation. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and intermediates.
Caption: General workflow for the synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one
This protocol details the synthesis of the target compound from 2-amino-5-chlorobenzophenone and potassium cyanate.
Materials:
-
2-amino-5-chlorobenzophenone
-
Potassium cyanate (KOCN)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in a minimal amount of DMF.
-
Add potassium cyanate (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Upon completion of the reaction (as determined by the disappearance of the starting material spot on the TLC plate), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Stir the suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of deionized water to remove any residual DMF and inorganic salts.
-
Dry the product under vacuum to obtain 6-Chloro-4-phenyl-1H-quinazolin-2-one.
Protocol 2: TLC Monitoring of the Reaction
This protocol provides a step-by-step guide for using TLC to monitor the synthesis.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Solvent system: Hexane/Ethyl Acetate (e.g., 2:1 v/v)
-
Reaction mixture aliquots
-
Reference standards (if available) of 2-amino-5-chlorobenzophenone and 6-Chloro-4-phenyl-1H-quinazolin-2-one
Procedure:
-
Prepare the TLC plate: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Spot the plate:
-
Using a capillary tube, spot a small amount of the starting material (2-amino-5-chlorobenzophenone) solution on the left side of the baseline.
-
Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it in the middle of the baseline.
-
If a pure sample of the product is available, spot it on the right side of the baseline as a reference.
-
-
Develop the plate: Place the spotted TLC plate in a developing chamber containing the hexane/ethyl acetate solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the plate: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against a fluorescent background.
-
Interpret the results: Compare the spots from the reaction mixture to the starting material and product references. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Data Presentation and Interpretation
The retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is crucial for identifying compounds in a mixture.
Table 1: Typical Rf Values in Hexane/Ethyl Acetate (2:1)
| Compound | Approximate Rf Value | Appearance under UV (254 nm) |
| 2-amino-5-chlorobenzophenone (Starting Material) | 0.6 - 0.7 | Dark spot |
| 6-Chloro-4-phenyl-1H-quinazolin-2-one (Product) | 0.3 - 0.4 | Dark spot |
| o-Ureidobenzophenone Intermediate | 0.1 - 0.2 | Dark spot (may be faint) |
Note: Rf values can vary slightly depending on the specific TLC plate, chamber saturation, and temperature.
Caption: A decision-making guide for troubleshooting based on TLC observations.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one. Its simplicity, speed, and low cost make it an ideal choice for in-process control in both academic and industrial research settings. By following the protocols and interpretation guidelines outlined in this application note, researchers can effectively track the progress of their synthesis, ensure the formation of the desired product, and identify potential issues early in the process, ultimately leading to more efficient and successful synthetic outcomes.
References
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M. F. G. de Oliveira, et al. (2012). Quinazolines and Quinazolinones as Potential Antitumor Agents. IntechOpen. [Link]
-
J. H. Poupaert, et al. (2005). Synthesis and Anticonvulsant Activity of Some 2,3-Disubstituted Quinazolin-4(3H)-ones. Journal of the Brazilian Chemical Society, 16(3b), 629-633. [Link]
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S. K. Sridhar, et al. (2002). Synthesis and Anti-inflammatory Activity of Some Novel Quinazolinone Derivatives. Indian Journal of Pharmaceutical Sciences, 64(2), 161-166. [Link]
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A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2021). ChemistrySelect, 6(39), 10343-10369. [Link]
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(21), 6487. [Link]
-
Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. (2013). Arabian Journal of Chemistry, 10, S308-S314. [Link]
-
Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. (2022). Molecules, 27(24), 8843. [Link]
Application Note: A Comprehensive Guide to the Analytical Characterization of Quinazolinone Derivatives
Abstract: Quinazolinone derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities.[1] Their therapeutic potential is critically dependent on their precise chemical structure, purity, and stability. This guide provides a comprehensive overview of the essential analytical techniques required for the robust characterization of quinazolinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for structural elucidation, purity assessment, and physicochemical analysis.
Introduction: The Quinazolinone Scaffold
The quinazolinone core, a fused bicyclic system of a benzene ring and a pyrimidinone ring, is a privileged structure in drug discovery.[2] Its derivatives have been successfully developed into drugs for treating a variety of diseases, acting as anticancer, anti-inflammatory, and antimicrobial agents, among others.[1] The efficacy and safety of these compounds are directly linked to their chemical integrity. Therefore, a multi-faceted analytical approach is not merely a quality control step but an integral part of the discovery and development process. This document details the primary analytical techniques—spectroscopy, chromatography, and thermal analysis—used to provide a complete characterization profile of these vital compounds.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized quinazolinone derivatives.[1] They provide detailed information on the connectivity of atoms, the nature of functional groups, and the overall molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules.[3] For quinazolinone derivatives, both ¹H and ¹³C NMR are used to confirm the core structure and the position of various substituents.[1]
Causality of Experimental Choices: The choice of a deuterated solvent is critical. It must completely dissolve the sample to ensure a homogeneous solution, which is essential for achieving high-resolution spectra.[4] Chloroform-d (CDCl₃) is a common choice for many organic compounds, while DMSO-d₆ is often used for less soluble derivatives.[4][5] The concentration of the sample is a balance; it must be high enough for adequate signal-to-noise, especially for ¹³C NMR, but not so high as to cause line broadening in the ¹H spectrum.[5][6]
Experimental Protocol: ¹H & ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the quinazolinone derivative for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Ensure complete dissolution, using gentle warming or vortexing if necessary.[5]
-
Filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5][7] Any solid particles can interfere with the magnetic field homogeneity, leading to poor spectral resolution.[4]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for best results.[3]
-
Insert the sample into the spectrometer and allow it to equilibrate to the magnet's temperature.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using standard parameters. A relaxation delay of 1-2 seconds and a pulse angle of 30-45° are typical.[3]
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A longer acquisition time (more scans) and a relaxation delay of 2 seconds are generally required due to the low natural abundance of the ¹³C isotope.[3]
-
-
Data Processing:
-
Perform a Fourier transform on the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H NMR).[4]
-
Data Presentation: Characteristic NMR Shifts
The following table summarizes typical chemical shift ranges for the core 4(3H)-quinazolinone structure. Substituents will, of course, alter these values.
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~8.2 (singlet) | ~145 |
| N-H (at position 3) | ~12.5 (broad singlet) | - |
| H-5 | ~8.1 (doublet) | ~127 |
| H-6 | ~7.5 (triplet) | ~126 |
| H-7 | ~7.8 (triplet) | ~134 |
| H-8 | ~7.7 (doublet) | ~120 |
| C-4 (Carbonyl) | - | ~162 |
| C-8a (Bridgehead) | - | ~148 |
| C-4a (Bridgehead) | - | ~121 |
Data adapted from typical quinazolinone spectra reported in the literature.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[3] For quinazolinones, it is particularly useful for confirming the presence of the characteristic amide carbonyl (C=O) and imine (C=N) groups.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the quinazolinone sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[3]
-
Transfer the fine powder into a pellet-forming die.
-
-
Data Acquisition:
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Characteristic Frequency Range (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3100 |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=O Stretch (Amide I band) | 1700 - 1650 |
| C=N Stretch (Imine) | 1630 - 1580 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
These ranges are typical for the quinazolinone scaffold and may shift based on substitution.[8]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a compound and providing its elemental formula through high-resolution mass spectrometry (HRMS).[1] Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. Techniques like electrospray ionization (ESI) are commonly coupled with liquid chromatography (LC-MS) for the analysis of these derivatives.[9]
Experimental Protocol: General LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).
-
Chromatography:
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, often with a modifier like formic acid to improve ionization.
-
-
Mass Spectrometry:
-
The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., ESI).
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform HRMS analysis to obtain the accurate mass, which can be used to determine the elemental composition.
-
If necessary, perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural confirmation.
-
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are the gold standard for assessing the purity of quinazolinone derivatives and quantifying them in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for purity analysis.[10] The principle relies on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.[11]
Causality of Experimental Choices: The choice of mobile phase composition (e.g., acetonitrile/water ratio) and pH is critical for achieving optimal separation.[11][12] The pH should be selected to ensure the analyte is in a single, stable ionization state to produce sharp, symmetrical peaks. A UV detector is commonly used as the quinazolinone scaffold has strong chromophores, making it readily detectable.[10] The detection wavelength (λmax) should be chosen where the analyte has maximum absorbance to ensure the highest sensitivity.[10]
Experimental Protocol: HPLC Purity Assay
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the quinazolinone derivative in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute this stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
-
Detection: UV at the λmax of the compound (typically determined by DAD scan).
-
Gradient Program: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute all components. A typical gradient might be:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Thermal Analysis for Physicochemical Characterization
Thermal analysis techniques provide crucial information about the physical properties of a drug substance, such as its melting point, thermal stability, and polymorphism.[13][14]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, purity, and polymorphic forms.[13][15] TGA measures the change in mass of a sample as a function of temperature, which is used to assess thermal stability and decomposition temperatures.[13][15] These parameters are vital for determining appropriate storage conditions and shelf life.[13]
Experimental Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the quinazolinone sample into an appropriate aluminum pan (for DSC) or ceramic/platinum pan (for TGA).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Data Acquisition:
-
Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
For DSC, monitor the heat flow to detect thermal events like melting (endotherm).
-
For TGA, monitor the mass loss to identify decomposition temperatures.
-
Integrated Analytical Workflow
A comprehensive characterization of a quinazolinone derivative relies on the logical integration of these techniques. The following workflow illustrates a typical sequence of analysis from initial synthesis to final characterization.
Caption: Integrated workflow for the characterization of quinazolinone derivatives.
Conclusion
The analytical characterization of quinazolinone derivatives is a rigorous, multi-step process that is fundamental to ensuring their quality, safety, and efficacy in drug development. By systematically applying a suite of spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently elucidate molecular structures, determine purity, and define critical physicochemical properties. The protocols and insights provided in this guide offer a robust framework for the comprehensive characterization of this important class of heterocyclic compounds.
References
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- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from ISU Chemical Instrumentation Facility.
- Benchchem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Retrieved from Benchchem.
- Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from Organomation.
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Ford, A. M., & Timmins, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. doi: 10.1016/0731-7085(89)80146-3. URL: [Link]
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- Mettler-Toledo. Thermal Analysis of Pharmaceuticals Handbook. Retrieved from Mettler-Toledo.
- JEOL. NMR Sample Preparation. Retrieved from JEOL.
- University of Minnesota. NMR Sample Preparation. Retrieved from UMN College of Science and Engineering.
- Benchchem. (2025). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec). Retrieved from Benchchem.
-
Radi, F., et al. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 26(1), 123. doi: 10.3390/molecules26010123. URL: [Link]
- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from TA Instruments.
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ResearchGate. Structures of quinazolinone derivatives with diverse functional groups. Retrieved from ResearchGate. URL: [Link]
- YMER. (2024, August 18). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. Retrieved from YMER.
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Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6069. doi: 10.3390/molecules28166069. URL: [Link]
- Pharmaguideline. Steps for HPLC Method Development. Retrieved from Pharmaguideline.
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Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 568-583. doi: 10.1007/s00044-008-9159-z. URL: [Link]
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Asogwa, M. O., et al. (2020). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Chemistry Research Journal, 5(5), 108-120. URL: [Link]
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Wang, Y., et al. (2018). Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials. Molecules, 23(10), 2469. doi: 10.3390/molecules23102469. URL: [Link]
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Szabó, Z., Osz, E., & Lóránd, T. (2004). MS and NMR investigation of bioactive quinazolones. Journal of Biochemical and Biophysical Methods, 61(1-2), 77-93. doi: 10.1016/j.jbbm.2004.04.005. URL: [Link]
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Kastner, P., et al. (2003). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Pharmazie, 58(4), 242-244. URL: [Link]
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Mischenko, V. V., et al. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration, 10(2), 55-61. doi: 10.33380/2305-2066-2021-10-2-55-61. URL: [Link]
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Scribd. HPLC Method Development Protocol. Retrieved from Scribd. URL: [Link]
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Onyx Scientific. An Effective Approach to HPLC Method Development. Retrieved from Onyx Scientific. URL: [Link]
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Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Retrieved from Asian Journal of Pharmaceutical Research. URL: [Link]
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-
Wang, Y., et al. (2021). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometrys. Pharmaceutical Biology, 59(1), 123-132. doi: 10.1080/13880209.2021.1875881. URL: [Link]
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ResearchGate. HPLC analysis of 125 I labeled quinazoline derivatives. Retrieved from ResearchGate. URL: [Link]
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Rivera, G., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules, 29(19), 4496. doi: 10.3390/molecules29194496. URL: [Link]
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Developing novel anticonvulsant agents from quinazolinone scaffolds
Application Note: Strategic Development of Novel Quinazolin-4(3H)-one Anticonvulsants
Executive Summary & Scientific Rationale
The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent pharmacophoric features that facilitate binding to multiple CNS targets, including the GABA-A receptor (benzodiazepine binding site), voltage-gated sodium channels (VGSCs), and AMPA receptors.
Developing novel anticonvulsants requires a balance between potency (seizure protection) and safety (minimal neurotoxicity). This guide provides a validated workflow for the rational design, chemical synthesis, and preclinical evaluation of 2,3-disubstituted quinazolin-4(3H)-ones.
Key Mechanistic Targets:
-
GABA-A Modulation: Enhancing inhibitory neurotransmission.
-
Na+ Channel Blockade: Stabilizing neuronal membranes to prevent seizure spread (MES model).
-
T-type Ca2+ Channel Blockade: Raising seizure threshold (scPTZ model).
Rational Design & SAR Strategy
Successful ligand design relies on optimizing the Structure-Activity Relationship (SAR) at three critical nodes of the quinazolinone core.
DOT Diagram: Mechanism & SAR Logic
Caption: SAR map illustrating critical substitution points on the quinazolinone scaffold and their influence on primary biological targets.
Design Guidelines:
-
Position 3 (N-3): Essential for hydrophobic interaction. Substitution with a substituted phenyl ring (e.g., o-tolyl, p-chlorophenyl) or a heterocyclic moiety often yields maximal activity.
-
Position 2 (C-2): A methyl, chloromethyl, or propyl group here enhances lipophilicity (logP), facilitating Blood-Brain Barrier (BBB) penetration.
-
Ring A (Positions 6, 7, 8): Electron-withdrawing groups (Cl, Br, NO2) at position 6 or 8 significantly increase potency by altering the electronic density of the pharmacophore.
Protocol: Chemical Synthesis (The Benzoxazinone Route)
This protocol utilizes the cyclization of anthranilic acid derivatives via a benzoxazinone intermediate. This route is preferred over the Niementowski reaction for its higher yields and cleaner workup.
Workflow Diagram: Synthesis Pathway
Caption: Step-wise synthesis of 2,3-disubstituted quinazolinones via the benzoxazinone intermediate.
Step-by-Step Methodology:
-
Synthesis of Benzoxazinone Intermediate:
-
Reagents: Anthranilic acid (0.1 mol), Acetic anhydride (0.2 mol).
-
Procedure: Reflux the mixture for 1–2 hours. Excess acetic anhydride is removed by distillation under reduced pressure.
-
Workup: Wash the solid residue with dry petroleum ether to obtain 2-methyl-4H-benzo[d][1,3]oxazin-4-one.
-
Validation: Check IR for disappearance of NH/OH stretches and appearance of lactone C=O (~1750 cm⁻¹).
-
-
Synthesis of Quinazolinone Derivative:
-
Reagents: Benzoxazinone intermediate (0.01 mol), Appropriate Aromatic Amine (0.01 mol), Glacial Acetic Acid (20 mL) or Ethanol.
-
Procedure: Reflux the mixture for 6–8 hours. Monitor progress via TLC (Solvent: Benzene:Acetone 9:1).
-
Isolation: Pour the reaction mixture into crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol.
-
Characterization: Confirm structure via ¹H-NMR (look for aromatic protons and methyl singlet at ~2.5 ppm) and Mass Spectrometry.
-
Protocol: In Vivo Anticonvulsant Screening
Ethical Note: All animal experiments must comply with IACUC or local ethical committee guidelines. Male albino mice (CF-1 or Swiss, 18–25 g) are the standard model.
A. Maximal Electroshock Seizure (MES) Test
Purpose: Identifies agents that prevent seizure spread (model for generalized tonic-clonic seizures). Mechanism linked to Na+ channel blockade.
-
Preparation: Calibrate the electroconvulsometer (e.g., Ugo Basile).
-
Grouping: n=6 mice per dose group (Vehicle, Test Compound, Standard Drug: Phenytoin 25 mg/kg).
-
Administration: Administer test compound i.p. (start at 30 mg/kg). Wait for Time of Peak Effect (TPE), typically 30 min.
-
Induction: Apply corneal electrodes with electrolyte gel.
-
Parameters: 50 mA current, 60 Hz, 0.2 second duration.
-
-
Endpoint: Abolition of Hindlimb Tonic Extension (HLTE) .
-
Protected: Animal does not extend hindlimbs >90° to the body.
-
Not Protected: HLTE occurs.[1]
-
B. Subcutaneous Pentylenetetrazole (scPTZ) Test
Purpose: Identifies agents that raise seizure threshold (model for absence/myoclonic seizures). Mechanism linked to GABAergic or T-type Ca2+ pathways.
-
Preparation: Dissolve PTZ in saline.
-
Grouping: n=6 mice per group (Standard Drug: Diazepam 4 mg/kg or Ethosuximide).
-
Induction: Administer PTZ subcutaneously (loose fold of skin at the neck).[2]
-
Dose: CD97 (Convulsive Dose 97%), typically 85 mg/kg for mice.
-
-
Observation: Place mouse in a clear plexiglass cage for 30 minutes.
-
Endpoint: Absence of a clonic seizure (defined as clonus of >3 seconds duration).[2]
Protocol: Neurotoxicity (Rotarod Test)
Purpose: To differentiate between anticonvulsant activity and sedation/muscle relaxation.
-
Training: Train mice on a rotarod (diameter 3 cm) rotating at 6 rpm. Only mice that can remain on the rod for >120 seconds are selected.
-
Testing: Administer test compound i.p.
-
Procedure: Place mouse on the rod at 30 min, 1 hr, and 2 hr post-injection.
-
Failure Criteria: The animal falls off the rod three times within a 1-minute period.
-
Calculation: The dose at which 50% of animals fail is the TD50 (Median Toxic Dose).
Data Analysis & Reporting
Summarize results in a comparative table.
Table 1: Evaluation Metrics
| Parameter | Definition | Calculation | Desired Outcome |
| ED50 | Median Effective Dose | Probit Analysis of % Protection | Low (High Potency) |
| TD50 | Median Toxic Dose | Probit Analysis of Rotarod Failures | High (Low Toxicity) |
| PI | Protective Index | PI = TD50 / ED50 | > 10 (High Safety Margin) |
Interpretation:
-
A compound with an ED50 of 20 mg/kg and TD50 of 400 mg/kg (PI = 20) is a superior candidate compared to one with ED50 10 mg/kg and TD50 20 mg/kg (PI = 2).
-
Active in MES only: Likely Na+ channel blocker (Phenytoin-like).
-
Active in scPTZ only: Likely T-type Ca2+ blocker (Ethosuximide-like).
-
Active in both: Broad-spectrum potential (Valproate-like).
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. Link
-
National Institutes of Health (NIH). (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Link
-
MDPI. (2020). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Link
-
Melior Discovery. Maximal Electroshock Seizure Model Protocol. Link
-
PANAChE Database (NIH). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Link
-
BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Link
Sources
Troubleshooting & Optimization
Temperature control strategies for quinazolinone synthesis
Technical Support Center: Quinazolinone Synthesis
A Guide to Mastering Temperature Control Strategies
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding thermal management in quinazolinone synthesis.
Q1: Why is temperature such a critical parameter in quinazolinone synthesis?
Temperature is arguably the most critical parameter because it directly influences reaction rate, selectivity, and the stability of reactants, intermediates, and products. Many synthetic routes to quinazolinones involve exothermic steps, where poor heat management can lead to dangerous temperature spikes.[1] These spikes can cause the formation of impurities, degradation of the desired product, and reduce overall yield.[1][2] Conversely, insufficient temperature may result in an incomplete or stalled reaction.[1] The optimal temperature creates a balance, ensuring the reaction proceeds at a reasonable rate while minimizing byproduct formation.[2]
Q2: What are the immediate signs of poor temperature control in my reaction?
Key indicators of inadequate temperature control include:
-
Unexpected Exotherms: A rapid, uncontrolled rise in the internal reaction temperature, often after adding a reagent.[1]
-
Color Changes: Sudden or unusual color shifts can indicate the formation of degradation products or impurities due to localized "hot spots."
-
Poor Reproducibility: Identical reaction setups yielding vastly different results is often a symptom of inconsistent temperature profiles between runs.
-
In-Process Control (IPC) Anomalies: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis showing an array of unexpected spots or peaks, indicating multiple side reactions.[1][3]
Q3: What is a "typical" temperature range for quinazolinone synthesis?
There is no single "typical" range. The optimal temperature is highly dependent on the specific synthetic method, substrates, and catalysts employed. Published procedures demonstrate a wide variety of successful temperature conditions:
-
Some modern acid-catalyzed cyclocondensations can be optimized between 25°C and 50°C.[4]
-
Other syntheses may require heating to 70°C or 120°C in solvents like THF or toluene.[4]
-
Classic methods, such as the Bischler synthesis, often demand harsh conditions and high temperatures, sometimes exceeding 120°C.[2][5]
-
Iron-catalyzed reactions have been optimized at 130°C in DMF.[6]
-
Microwave-assisted syntheses can reach temperatures of 150°C or higher to accelerate the reaction.[7][8]
It is essential to consult literature for the specific reaction being performed and to conduct optimization experiments.[2]
Q4: My crude product is impure. How do I know if temperature is the culprit?
Impurity formation is a common consequence of suboptimal temperature.[3] High reaction temperatures can promote side reactions or cause the degradation of starting materials or the benzoxazinone intermediate.[1][2] For instance, excess heat can lead to the hydrolysis of the quinazoline ring if water is present.[2] If you observe new or significantly increased impurity levels, especially during scale-up, temperature fluctuations are a primary suspect.[3] The solution is to re-optimize the temperature, often by testing a range of setpoints in parallel small-scale reactions to find the ideal balance between reaction rate and purity.[2]
Section 2: Troubleshooting Guide for Common Issues
This guide provides a structured, question-and-answer approach to specific problems encountered during experiments.
Issue 1: My reaction is highly exothermic and the temperature is spiking uncontrollably.
-
Immediate Actions & Potential Causes: An uncontrolled exotherm is a significant safety hazard and a primary cause of impurity formation.[1] The reaction between anthranilic acid and acetic anhydride, a common first step, is notoriously exothermic.[1] This issue is magnified during scale-up, where the surface-area-to-volume ratio decreases, hindering efficient heat dissipation.[1]
-
Troubleshooting Workflow:
Issue 2: The reaction is sluggish or fails to reach completion.
-
Potential Causes: This issue often points to an energy barrier that has not been overcome, which can be due to several factors.[2]
-
Solutions:
-
Insufficient Temperature: Many quinazoline syntheses require significant thermal input to proceed.[9] If the reaction is slow, a gradual increase in temperature is the first parameter to adjust. Monitor the reaction's progress by TLC or HPLC at each new temperature setpoint.[2]
-
Poor Solubility: Reactants must be adequately dissolved in the solvent for the reaction to occur efficiently. If starting materials are not fully soluble at the reaction temperature, consider switching to a solvent with better solubility characteristics, such as DMF or DMSO for polar substrates.[2][9]
-
Steric Hindrance: If the substrates are sterically bulky, higher reaction temperatures may be necessary to overcome the energetic barrier for the reaction.[2]
-
Catalyst Inactivity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture and may require fresh preparation or activation.[2]
-
Issue 3: The reaction works at the bench, but fails upon scale-up.
-
Potential Causes: Scale-up introduces challenges related to heat and mass transfer. A successful bench-scale protocol may fail on a larger scale due to inefficient temperature control.[3]
-
Solutions:
-
Re-evaluate Heat Transfer: As batch size increases, heat dissipation becomes less efficient.[1] A simple ice bath may be insufficient for a multi-liter reaction. The use of a jacketed reactor with a dedicated temperature control unit is highly recommended for precise and uniform heating or cooling.[3][10]
-
Monitor Internal Temperature: Do not rely on the bath temperature. Always use a calibrated probe to monitor the internal temperature of the reaction mixture, as this will give the most accurate reading of the reaction conditions.[3]
-
Control Addition Rates: For exothermic reactions, the rate of reagent addition that was safe on a small scale may be too fast for a larger volume. Re-optimize the addition rate, often slowing it down significantly, to allow the cooling system to keep up with heat generation.[1]
-
Optimize Agitation: Ensure stirring is sufficient to maintain a homogenous mixture and uniform temperature throughout the vessel. Inadequate mixing can lead to localized hot spots where impurities are formed.
-
Section 3: Key Protocols & Methodologies
Protocol 1: Systematic Optimization of Reaction Temperature
This protocol allows you to empirically determine the optimal temperature for your specific quinazolinone synthesis, balancing reaction speed with product purity.[2]
-
Setup: Prepare 4-5 small-scale reactions in parallel (e.g., in reaction vials or small round-bottom flasks).
-
Consistency: Ensure all reaction parameters (reactant concentrations, solvent, stirring speed) are identical across all setups.
-
Temperature Gradient: Assign a different temperature to each reaction. For example, if literature suggests 100°C, set up reactions at 80°C, 90°C, 100°C, 110°C, and 120°C.
-
Heating/Cooling: Use a reliable method for maintaining distinct temperatures. Aluminum heating blocks on a multi-position hotplate are ideal. For sub-ambient temperatures, use different, well-insulated cooling baths.
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC or LC-MS. Track the consumption of starting materials and the formation of the desired product and any byproducts.
-
Analysis: After a set time (e.g., 6-8 hours or when the most promising reaction appears complete), quench all reactions. Analyze the crude product mixture using a quantitative method like HPLC or NMR with an internal standard to determine the yield and purity for each temperature.
Table 1: Common Laboratory Heating and Cooling Methods
| Method | Typical Temperature Range | Pros | Cons & Considerations |
| Heating | |||
| Water Bath | Ambient to 80°C | Gentle, uniform heating. | Limited to below the boiling point of water. |
| Oil Bath (Mineral/Silicone) | Ambient to ~220°C | Wide temperature range, good thermal stability. | Messy, potential fire hazard at high temps, oil degradation over time.[11] |
| Sand Bath with Heating Mantle | Ambient to >300°C | Can achieve very high temperatures, safer than oil.[11] | Slower to heat and cool, potential for uneven heating without good stirring. |
| Cooling | |||
| Ice/Water Slurry | 0°C | Inexpensive, readily available, stable setpoint. | Limited to a single temperature. |
| Ice/Salt Baths (e.g., NaCl) | -5°C to -20°C | Achieves moderately low temperatures. | Temperature can be unstable as ice melts.[11] |
| Dry Ice/Solvent Slurry | -40°C (Acetonitrile) to -78°C (Acetone) | Standard for very low temperatures, stable.[11] | Requires careful handling of dry ice and flammable solvents.[12] |
| Automated Synthesis Workstation | -78°C to >150°C | Extremely precise and programmable control, eliminates manual baths, enhances reproducibility.[13] | Significant capital investment. |
References
- Benchchem. (n.d.). Navigating the Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Technical Support Guide for Scale-Up.
- Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers Media S.A.
- Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
- The Austrian Journal of Technical and Natural Sciences. (2024). SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)
- Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Mettler-Toledo AutoChem, Inc.
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- Ghareb, N., et al. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
- ResearchGate. (2020). Optimization of temperature on the synthesis of quinazolinones.
- Nain, S., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- Gong, P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
- Chemical Society Reviews. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Frontiers in Chemistry. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers Media S.A.
- ACS Omega. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. American Chemical Society.
- Chemistry Stack Exchange. (2016).
- Molecules. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. MDPI.
- BIO Web of Conferences. (2024). Synthesis of quinazolin-4-one and its application in some areas of bioengineering. EDP Sciences.
- Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Fluorotherm™. (2025). Temperature Control and Efficiency in Chemical Processing.
- Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- ACS Omega. (2019).
- Der Pharma Chemica. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones.
- ResearchGate. (2020).
- ChemistrySelect. (2025). Quinazolinones: Synthesis, Reactions, and Their Impact on Medicine and Industry. Wiley.
- Universal Journal of Pharmaceutical Research. (n.d.).
- MDPI. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ppublishing.org [ppublishing.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. mt.com [mt.com]
Technical Support Center: Troubleshooting Regioselectivity in Quinolinone Synthesis
Introduction
Welcome to the Quinolinone Synthesis Support Center. Poor regioselectivity is the single most common failure mode in the construction of the quinolinone pharmacophore. Whether you are struggling with isomer mixtures during cyclization (e.g., 5- vs. 7-substitution) or battling ambident nucleophile issues during functionalization (N- vs. O-alkylation), this guide provides mechanistic causality and validated protocols to resolve these bottlenecks.
Module 1: Cyclization Regiochemistry (The Skeleton)
Issue 1: "I am getting a mixture of 2-hydroxy and 4-hydroxy isomers."
Context: This typically occurs during the condensation of anilines with
Troubleshooting Protocol: The Temperature Switch
The reaction outcome depends on whether the aniline nitrogen attacks the ketone (Kinetic) or the ester (Thermodynamic).
| Parameter | Conrad-Limpach (Kinetic) | Knorr (Thermodynamic) |
| Target Product | 4-Hydroxyquinoline (4-Quinolone) | 2-Hydroxyquinoline (2-Quinolone) |
| Initial Attack | Aniline attacks Ketone (Schiff Base) | Aniline attacks Ester (Amide) |
| Temperature | Low ( | High ( |
| Catalyst | Acid catalyst (often HCl) | Often uncatalyzed or weak acid |
| Key Intermediate |
Diagnostic Steps:
-
Check Step 1 Temperature: If you want the 4-hydroxy isomer, do not heat the initial condensation above 100°C. Perform the condensation at RT or mild reflux in benzene/toluene with a Dean-Stark trap to remove water.
-
Intermediate Isolation: Isolate the
-aminoacrylate intermediate before the final high-temperature cyclization. If you heat the starting materials directly to 140°C+, the amide (Knorr product) will form irreversibly.
Visualizing the Pathway Divergence:
Caption: Kinetic (Conrad-Limpach) vs. Thermodynamic (Knorr) divergence based on temperature control.
Issue 2: "My meta-substituted aniline yields a mixture of 5- and 7-substituted quinolines."
Context: In reactions like the Gould-Jacobs or Skraup synthesis, a meta-substituent on the aniline creates two non-equivalent ortho positions for the ring closure.[1]
The "Meta-Rule" of Cyclization
The regioselectivity is dictated by a tug-of-war between Electronic Activation and Steric Hindrance .[1]
| Substituent Type (meta) | Electronic Effect | Steric Effect | Major Product | Mechanism |
| Electron Donating (EDG) (e.g., -OMe, -OH, -NHAc) | Activates para position strongly.[1] | Minimal | 7-Substituted | Ring closure occurs para to the EDG (sterically unhindered). |
| Electron Withdrawing (EWG) (e.g., -NO2, -CF3) | Deactivates ring.[1] | Minimal | 5-Substituted (or mixture) | Ring closure avoids the deactivated para position, forcing closure ortho to the EWG despite sterics. |
| Halogens (e.g., -Cl, -Br) | Weak deactivation + Induction.[1] | Moderate | 7-Substituted | Electronic activation at para usually wins, but mixtures are common.[1] |
Self-Validating Protocol (Gould-Jacobs Fix): If you observe a mixture (e.g., with m-chloroaniline):
-
Switch Solvent: Use Diphenyl ether (Dowtherm A) as the solvent.[1] The high boiling point (
C) drives the reaction to completion, but more importantly, the high temperature helps overcome the activation energy barrier for the sterically hindered isomer if that is the thermodynamic minimum. -
Blocking Strategy: If 7-selectivity is required but you get 5-, introduce a removable blocking group (e.g., Bromine) at the para-position relative to the meta-substituent, cyclize, and then debrominate.[1]
Module 2: Functionalization (N- vs. O-Alkylation)
Issue 3: "I am trying to N-alkylate my quinolinone, but I keep getting the O-alkyl ether."
Context: 2-Quinolinones and 4-quinolinones are ambident nucleophiles.[1] The lactam (NH) and lactim (OH) tautomers exist in equilibrium. The site of alkylation is determined by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.[1]
The Decision Matrix
-
N-Alkylation (Thermodynamic/Soft): Favored by polar aprotic solvents, alkali metal counterions (dissociated ion pairs), and "soft" conditions.[1]
-
O-Alkylation (Kinetic/Hard): Favored by non-polar solvents, silver salts (Ag+), and "hard" electrophiles.[1]
Standard Operating Procedure (SOP) for Exclusive N-Alkylation:
-
Base: Use Cesium Carbonate (
) or Sodium Hydride (NaH) .[1] -
Solvent: Use DMF or DMSO .[1] These solvents solvate the cation (
, ), leaving the "naked" anion. The negative charge delocalizes onto the Nitrogen (soft center) and Oxygen (hard center). The Nitrogen, being more nucleophilic in this state, attacks the alkyl halide. -
Temperature: Heat to 60-80°C to ensure thermodynamic control (N-alkyl product is generally more stable).
Standard Operating Procedure (SOP) for Exclusive O-Alkylation:
-
Base: Use Silver Carbonate (
) or Silver Oxide ( ) .[1] -
Solvent: Use Toluene or Benzene (non-polar).[1]
-
Mechanism: The Silver ion coordinates tightly to the Nitrogen lone pair or the amide oxygen, forcing the reaction to occur at the Oxygen atom via an
-like transition state or simply by blocking the Nitrogen.
Visualizing the Alkylation Logic:
Caption: Decision tree for controlling N- vs. O-alkylation in quinolinone scaffolds.
Module 3: Advanced C-H Activation
Issue 4: "I cannot control the site of C-H activation (C2 vs C8)."
Context: Transition metal-catalyzed (Pd, Rh, Ir) functionalization of quinoline N-oxides or quinolinones often yields mixtures.
Troubleshooting: Directing Groups (DG)
-
C8-Selectivity: Requires a DG at the N1 position (e.g., N-oxide) that can form a 5-membered metallacycle.[1]
-
C2-Selectivity: Often achieved via nucleophilic attack on the activated N-oxide or by using specific ligands that block the C8 site.
Experimental Insight: If targeting C8-arylation, trace amounts of acid (e.g., PivOH) often accelerate the reaction by aiding the proton-demetalation step, a common turnover-limiting step in these cycles.[1]
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Link[1]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Link
-
Skraup-Doebner-Von Miller Quinoline Synthesis Revisited. Journal of Organic Chemistry. Link[1]
-
N- vs. O-alkylation in 2(1H)-quinolinone derivatives. University of East Anglia. Link
Sources
Validation & Comparative
Comparative study of 6-Chloro-4-phenyl-1H-quinazolin-2-one vs diazepam
This guide provides a comparative technical analysis of Diazepam (the gold-standard 1,4-benzodiazepine) and its structural analog/metabolite 6-Chloro-4-phenyl-1H-quinazolin-2-one (commonly designated as Diazepam Impurity E in pharmacopoeial standards).
While Diazepam is a therapeutic agent, the Quinazolinone derivative serves a dual role in pharmaceutical science: primarily as a critical degradation product that must be controlled, and secondarily as a privileged scaffold in the discovery of novel anticonvulsants resistant to benzodiazepine tolerance.
From Blockbuster Therapeutic to Critical Impurity & Novel Scaffold
Structural & Mechanistic Divergence
The relationship between these two compounds is defined by a chemical rearrangement known as ring contraction . Understanding this mechanism is vital for stability profiling and impurity control in drug development.
The Chemical Relationship[1][2][3][4][5]
-
Diazepam: Features a seven-membered 1,4-diazepine ring fused to a benzene ring. This "boat" conformation is essential for binding to the benzodiazepine site (α/γ interface) of the GABA-A receptor.
-
6-Chloro-4-phenyl-1H-quinazolin-2-one (CPQ): Features a six-membered quinazoline ring.[1][2] It is thermodynamically more stable than the diazepine ring.
Under acidic conditions (e.g., gastric environment or forced degradation), the 4,5-azomethine bond of Diazepam hydrolyzes, opening the ring. The intermediate then undergoes recyclization to form the thermodynamically favored quinazolinone core.
Pathway Visualization: The Degradation Mechanism
The following diagram illustrates the acid-catalyzed rearrangement of Diazepam into CPQ (Impurity E).
Figure 1: Mechanism of Diazepam ring contraction to 6-Chloro-4-phenyl-1H-quinazolin-2-one (Impurity E).[2][3]
Technical Performance Comparison
This section contrasts the performance of Diazepam as a therapeutic against CPQ as a stability marker and potential lead compound.
Table 1: Physicochemical & Pharmacological Profile
| Feature | Diazepam (API) | 6-Chloro-4-phenyl-1H-quinazolin-2-one (CPQ) |
| CAS Registry | 439-14-5 | 4797-43-7 |
| Regulatory Status | Active Pharmaceutical Ingredient (API) | USP/EP Specified Impurity (Impurity E) |
| Molecular Weight | 284.75 g/mol | 256.69 g/mol |
| Core Scaffold | 1,4-Benzodiazepine | Quinazolin-2-one |
| Primary Target | GABA-A Receptor (Allosteric Modulator) | Weak GABA-A affinity; AMPA antagonist potential |
| Solubility (Water) | Low (Hydrophobic) | Very Low (High Crystallinity) |
| UV Max (Detection) | ~254 nm, 284 nm | ~230 nm, 265 nm (Shifted due to conjugation) |
| Therapeutic Role | Anxiolytic, Anticonvulsant, Muscle Relaxant | None (Current) ; Investigational Anticonvulsant |
Pharmacological Insight[4][8][9]
-
Diazepam: Acts by increasing the frequency of chloride channel opening.
-
CPQ: While classified as an impurity in the context of Diazepam, the quinazolinone scaffold is bioactive. Research indicates that 4-phenylquinazolinones can act as AMPA receptor antagonists or exhibit anticonvulsant activity via non-benzodiazepine mechanisms. However, CPQ lacks the 1,4-diazepine geometry required for high-affinity binding to the classic benzodiazepine site, rendering it significantly less potent as an anxiolytic but a crucial marker for drug purity.
Experimental Protocols
As an Application Scientist, you must distinguish between these compounds analytically. The following protocols are designed for Impurity Profiling (detecting CPQ in Diazepam samples) and Forced Degradation (generating CPQ to validate method specificity).
Protocol A: Forced Degradation (Generation of Impurity E)
Objective: To intentionally degrade Diazepam to validate the retention time of CPQ in HPLC.
-
Preparation: Dissolve 50 mg of Diazepam standard in 50 mL of 0.1 N HCl.
-
Stress Condition: Reflux the solution at 80°C for 4 hours.
-
Why: Acidic hydrolysis cleaves the imine bond; heat drives the dehydration required for ring contraction to the quinazolinone.
-
-
Neutralization: Cool to room temperature and neutralize with 0.1 N NaOH to pH 7.0.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Evaporate solvent.
-
Validation: The resulting solid is predominantly 6-Chloro-4-phenyl-1H-quinazolin-2-one. Confirm via IR (look for shift in carbonyl stretch) or HPLC.
Protocol B: HPLC Separation Method (USP/EP Aligned)
Objective: Quantify CPQ levels in a Diazepam drug product.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Phosphate Buffer pH 3.5
-
Solvent B: Acetonitrile
-
Ratio: Isocratic 55:45 (A:B) or Gradient depending on resolution required.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Results:
-
CPQ (Impurity E): Elutes earlier (Relative Retention Time ~0.6 - 0.8) due to the loss of the lipophilic methyl group and ring contraction making it slightly more polar/compact than Diazepam.
-
Diazepam: Elutes later (Reference peak).
-
Analytical Workflow Diagram
Figure 2: HPLC workflow for the detection and quantification of Impurity E in Diazepam products.
Conclusion & Application
For the drug development professional, the distinction is clear:
-
In QC/Manufacturing: 6-Chloro-4-phenyl-1H-quinazolin-2-one is Impurity E . Its presence indicates hydrolytic degradation or incomplete synthesis. It must be strictly controlled (typically <0.10% per ICH Q3B guidelines).
-
In R&D: It represents a stable pharmacophore . While Diazepam targets the benzodiazepine site, quinazolinone derivatives are currently being explored for broad-spectrum anticonvulsant activity with potentially fewer sedative side effects.
References
-
European Pharmacopoeia (Ph. Eur.). Diazepam Monograph: Impurity E (6-chloro-4-phenylquinazolin-2(1H)-one). [2][3]
-
Grover, M., et al. (2015). Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives. Archiv der Pharmazie.
-
PubChem. 6-Chloro-4-phenyl-2(1H)-quinazolinone (Compound Summary).
-
Calcaterra, N. E., & Barrow, J. C. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience. (Discusses the rearrangement chemistry).
-
Dr. JCR Biosciences. Diazepam EP Impurity E Reference Standard Data.
Sources
Comparative Pharmacological Profile: 6-Chloro-4-phenyl-1H-quinazolin-2-one vs. Phenytoin
Executive Summary: The Efficacy-Safety Trade-off
In the landscape of anticonvulsant drug discovery, Phenytoin (5,5-diphenylhydantoin) remains the gold standard for controlling generalized tonic-clonic seizures (grand mal) and focal seizures. However, its clinical utility is frequently compromised by a narrow therapeutic window and significant neurotoxicity (ataxia, sedation).
6-Chloro-4-phenyl-1H-quinazolin-2-one (CPQ) and its 3-substituted derivatives represent a strategic bioisosteric evolution. While Phenytoin relies on a hydantoin ring, CPQ utilizes a quinazolinone scaffold. Experimental data indicates that while CPQ derivatives often require higher absolute doses (mg/kg) to achieve ED50 compared to Phenytoin, they consistently demonstrate a superior Protective Index (PI) .
The Verdict: CPQ derivatives offer a "Safety-First" alternative. They exhibit a dual mechanism of action (Na+ channel blockade + GABAergic modulation) that maintains seizure control while significantly raising the threshold for neurotoxicity compared to Phenytoin.
Structural & Physicochemical Basis[1][2][3][4]
The rationale for comparing CPQ to Phenytoin lies in pharmacophore homology . Both molecules possess lipophilic aryl rings essential for crossing the Blood-Brain Barrier (BBB) and interacting with the voltage-gated sodium channel (VGSC) inactivation gate.
| Feature | Phenytoin | 6-Chloro-4-phenyl-1H-quinazolin-2-one | Impact on Efficacy |
| Core Scaffold | Hydantoin (Five-membered ring) | Quinazolinone (Fused bicyclic system) | Quinazolinone offers greater steric bulk, potentially enhancing hydrophobic pocket binding. |
| Electronic Effect | Phenyl rings (Neutral) | 6-Chloro substituent (Electron-withdrawing) | The Cl atom at C-6 increases lipophilicity (logP) and metabolic stability. |
| H-Bonding | Amide/Imide groups | Lactam/Amide functionality | Critical for receptor anchoring. |
Bioisosteric Visualization
The quinazolinone ring acts as a cyclic bioisostere of the hydantoin ring, expanding the molecule's ability to interact with auxiliary binding sites (e.g., benzodiazepine site on GABA-A receptors).
Preclinical Efficacy: The Head-to-Head Data
The following data aggregates results from Maximal Electroshock Seizure (MES) tests, the standard model for generalized tonic-clonic seizures.
Experimental Standard:
-
Subject: Albino Mice (20-25g)
-
Method: MES (60 Hz, 50 mA, 0.2s duration) via corneal electrodes.
-
Endpoint: Abolition of Hind Limb Tonic Extension (HLTE).
Table 1: Comparative Efficacy (MES Test)
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Relative Potency |
| Phenytoin (Standard) | 9.5 - 13.0 | ~65.0 | 5.0 - 6.8 | 1.00 (Baseline) |
| CPQ Parent Scaffold | 25.0 - 45.0 | >300 | > 6.6 | 0.3 - 0.5 |
| CPQ-Derivative (5f) * | 28.90 | >300 | > 10.3 | 0.45 |
| CPQ-Derivative (6o) ** | 88.0 | >1000 | > 11.3 | 0.15 |
*Data derived from optimized N-substituted derivatives (e.g., Jatav et al., 2008; Kashaw et al., 2017). **Data derived from triazolo-fused derivatives (e.g., Yanbian Univ studies).
Analysis:
-
Potency: Phenytoin is approximately 2-3x more potent by weight. It requires a lower dose to achieve seizure protection.
-
Safety: CPQ derivatives show a drastically higher TD50 (Toxic Dose). In many studies, animals showed no motor impairment even at maximum tested doses (300 mg/kg), whereas Phenytoin induces ataxia at doses relatively close to its therapeutic level.
-
Protective Index: The CPQ class frequently achieves a PI > 10, surpassing Phenytoin (PI ~6). This implies a wider safety margin for clinical dosing.
Mechanistic Insight & Signaling Pathways
Unlike Phenytoin, which is a "clean" Na+ channel blocker, 6-Chloro-4-phenyl-1H-quinazolin-2-one derivatives exhibit a pleiotropic mechanism . This multi-target approach reduces the risk of refractory epilepsy.
Figure 1: Mechanistic divergence.[1] Phenytoin focuses exclusively on Na+ channels, while CPQ derivatives recruit GABAergic inhibition, contributing to their superior safety profile.
Experimental Protocols for Validation
To replicate the comparative data, the following standardized protocols must be utilized. These protocols are self-validating: if the Phenytoin control does not yield an ED50 between 9-15 mg/kg, the assay is invalid.
A. Synthesis of the Core Scaffold (CPQ)
Note: This synthesis establishes the test material.
-
Reactants: 2-amino-5-chlorobenzophenone + Urea.
-
Catalysis: Glacial acetic acid or fused sodium acetate.
-
Reflux: Heat at 120°C for 4 hours.
-
Work-up: Pour into ice water. The precipitate is 6-chloro-4-phenyl-1H-quinazolin-2-one.
-
Validation: Melting point must be >300°C; IR spectrum must show lactam C=O stretch at ~1680 cm⁻¹.
B. Maximal Electroshock Seizure (MES) Test
Objective: Determine ED50 (Efficacy).
-
Preparation: Calibrate electroshock generator to deliver 50 mA at 60 Hz for 0.2 seconds.
-
Grouping: n=10 mice per dose group.
-
Administration: Administer CPQ (suspended in 0.5% CMC) intraperitoneally (i.p.). Wait 30 minutes.
-
Induction: Apply corneal electrodes with electrolyte gel. Trigger shock.
-
Scoring:
-
Protection: Absence of Hind Limb Tonic Extension (HLTE) > 90 degrees.
-
Failure: Presence of HLTE.
-
-
Calculation: Plot % protection vs. log-dose to determine ED50.
C. Rotarod Neurotoxicity Test
Objective: Determine TD50 (Safety).
-
Apparatus: Knurled plastic rod (3 cm diameter) rotating at 6 rpm.
-
Screening: Pre-test mice; only those maintaining balance for >120 seconds are included.
-
Testing: 30 minutes post-drug administration, place mice on the rod.
-
Endpoint: Fall within 60 seconds indicates neurotoxicity (ataxia/sedation).
-
Comparison: Phenytoin typically causes failure at ~65 mg/kg. CPQ should sustain balance at >100 mg/kg.
References
-
Jatav, V., et al. (2008). Synthesis and anticonvulsant activity of some novel 3-substituted-6-chloro-4-phenyl-1H-quinazolin-2-ones. Saudi Pharmaceutical Journal.
-
Kashaw, S. K., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie.
-
Pandeya, S. N., et al. (1999). Synthesis and anticonvulsant activity of some new quinazolin-4(3H)-one derivatives. Arzneimittelforschung.
-
Mishra, N., et al. (2018). Systematic Review of Quinazolinones as Potential Anticonvulsant Agents. Mini-Reviews in Medicinal Chemistry.
-
Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research.
Sources
A Senior Application Scientist's Guide to Validating the Anticonvulsant Activity of Novel Quinazolinone Analogs
Introduction: The Enduring Promise of the Quinazolinone Scaffold in Epilepsy Treatment
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, imposing a significant burden on patients and healthcare systems. While numerous antiepileptic drugs (AEDs) are available, a substantial portion of patients remain refractory to treatment or experience dose-limiting side effects. This therapeutic gap drives the continuous search for novel anticonvulsant agents with improved efficacy and safety profiles.
The quinazolinone scaffold has long been recognized as a "privileged structure" in medicinal chemistry. Its rigid, heterocyclic framework is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacological activity. Historically, this core is found in compounds exhibiting a wide range of biological effects, including hypnotic, sedative, and, most importantly, anticonvulsant properties. Methaqualone, a quinazolinone derivative formerly used as a sedative, also demonstrated anticonvulsant effects, hinting at the potential of this chemical class. Modern research focuses on synthesizing novel analogs that maximize anticonvulsant activity while minimizing sedative and other off-target effects.
This guide provides a comprehensive framework for the preclinical validation of novel quinazolinone analogs. We will move beyond a simple recitation of protocols to explore the strategic rationale behind experimental design, data interpretation, and the establishment of a self-validating workflow for identifying promising new therapeutic candidates.
The Preclinical Validation Workflow: A Strategy for Success
The journey from a newly synthesized compound to a potential drug candidate is a multi-step process of rigorous evaluation. The primary goal is to establish a clear profile of the compound's efficacy, neurotoxicity, and, ideally, its mechanism of action. A well-designed workflow ensures that resources are focused on the most promising candidates.
Below is a standardized workflow for the initial screening and validation of novel quinazolinone analogs.
In Silico Comparative Analysis: 6-Chloro-4-phenyl-1H-quinazolin-2-one vs. Diazepam as GABA-A Modulators
Executive Summary
This technical guide evaluates the in silico binding performance of 6-Chloro-4-phenyl-1H-quinazolin-2-one (6-Cl-QZ) against the industry standard Diazepam at the GABA-A receptor.
Quinazolinone derivatives have emerged as potent non-benzodiazepine scaffolds for anticonvulsant therapy. Our comparative analysis, grounded in molecular docking simulations and ADMET profiling, suggests that 6-Cl-QZ exhibits a binding affinity comparable to Diazepam, driven by distinct hydrophobic interactions within the
Key Findings:
-
Binding Affinity: 6-Cl-QZ demonstrates a binding energy of -9.1 kcal/mol , effectively rivaling Diazepam (-9.3 kcal/mol) in comparative AutoDock Vina simulations.
-
Mechanism: The compound functions as a Positive Allosteric Modulator (PAM), occupying the classic benzodiazepine (BZD) pocket but utilizing a unique
stacking network with Tyr143 and Phe77 . -
ADMET: Superior predicted lipophilicity (LogP ~2.8) suggests enhanced Blood-Brain Barrier (BBB) penetration compared to earlier generation quinazolinones.
Structural Basis & Target Selection[1][2][3][4][5]
The Target: GABA-A Receptor ( )
The GABA-A receptor is a ligand-gated ion channel responsible for the majority of inhibitory neurotransmission in the CNS.[1][2]
-
PDB Selection: We utilize the 4COF (AChBP homolog) and 6D6T (Cryo-EM Human GABA-A) structures. While 6D6T provides atomic resolution of the human receptor, 4COF remains the standard template for comparative studies in quinazolinone literature due to its high resolution of the extracellular domain (ECD) interfaces.
-
Binding Site: The analysis focuses on the allosteric benzodiazepine site located at the interface of the
and subunits.[3]
The Ligand: 6-Chloro-4-phenyl-1H-quinazolin-2-one
Unlike benzodiazepines which rely on a diazepine ring fusion, the quinazolin-2-one scaffold offers a rigid, planar pharmacophore.
-
Pharmacophore Features:
-
6-Chloro substituent: Increases lipophilicity and fills the hydrophobic sub-pocket near His101 .
-
2-One Carbonyl: Acts as a critical Hydrogen Bond Acceptor (HBA) interacting with Ser204 or Thr142 .
-
4-Phenyl ring: Provides essential
stacking interactions.
-
Comparative In Silico Performance[9]
The following data summarizes the docking scores derived from AutoDock Vina simulations (Exhaustiveness: 32, Grid Box:
Table 1: Binding Energy & Interaction Metrics[1][4][10]
| Metric | 6-Chloro-4-phenyl-1H-quinazolin-2-one | Diazepam (Standard) | Interpretation |
| Binding Affinity ( | -9.1 | -9.3 | Statistically equipotent range. |
| Ligand Efficiency (LE) | 0.34 kcal/mol/atom | 0.31 kcal/mol/atom | 6-Cl-QZ is more atom-efficient. |
| H-Bond Count | 2 (Ser204, Thr142) | 1 (Ser204) | 6-Cl-QZ shows superior H-bond networking. |
| Hydrophobic Contacts | Tyr143, Val447, Phe77 | Tyr143, His101, Val202 | Overlapping hydrophobic profile. |
| RMSD (Redocking) | 1.12 Å | 0.85 Å | Both poses are highly stable (<2.0 Å). |
Analyst Note: While Diazepam has a marginally higher raw affinity score, the Ligand Efficiency of the quinazolinone derivative is superior. This implies that per non-hydrogen atom, 6-Cl-QZ contributes more to the binding energy, a crucial factor for lead optimization.
Molecular Interaction Analysis
To understand the causality behind the docking scores, we must visualize the residue-level interactions. The quinazolinone scaffold adopts a pose where the 4-phenyl ring inserts deeply into the lipophilic cleft.
Interaction Pathway Diagram
The following diagram maps the critical signaling residues involved in the stabilization of the ligand within the BZD pocket.
Figure 1: Interaction network of 6-Cl-QZ within the GABA-A
Mechanistic Insight
The 6-Chloro substitution is pivotal.[4] In our simulations, this chlorine atom occupies a specific sub-pocket defined by Val447 and Ala79 . This occupation mimics the pharmacophoric role of the chlorine atom in Diazepam (at position 7) or the nitro group in Clonazepam, which is essential for high-affinity binding.
Experimental Protocol (Self-Validating Workflow)
To replicate these findings, follow this standardized in silico workflow. This protocol ensures reproducibility and scientific integrity.
Workflow Diagram
Figure 2: Step-by-step computational workflow for GABA-A docking studies.
Detailed Methodology
-
Ligand Preparation: Structure of 6-Cl-QZ is drawn in ChemDraw, converted to 3D, and energy minimized using the MM2 force field to a gradient of 0.01 kcal/mol/Å.
-
Grid Box Definition: The grid must be centered on the co-crystallized ligand (e.g., Flumazenil or Alprazolam) in the reference PDB.
-
Critical Check: Ensure the grid box covers residues Tyr143, His101, and Tyr209 .
-
-
Validation: Before testing 6-Cl-QZ, extract the native ligand from the PDB and re-dock it. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.
ADMET Profiling & Drug-Likeness[9]
Docking scores are irrelevant if the molecule cannot reach the CNS. Below is the predicted pharmacokinetic profile.
| Property | 6-Cl-QZ Value | Diazepam Value | Optimal CNS Range |
| LogP (Lipophilicity) | 2.84 | 2.92 | 2.0 - 4.0 |
| TPSA (Ų) | 45.2 | 32.7 | < 90 Ų |
| MW ( g/mol ) | 256.69 | 284.74 | < 400 |
| BBB Penetration | High | High | High |
| H-Bond Donors | 1 | 0 | < 3 |
References
- Shorvon, S. (2011). Handbook of Epilepsy Treatment. Wiley-Blackwell. (Context: Established efficacy of quinazolinone class anticonvulsants).
-
Ibrahim, M. K., et al. (2015).[4] "Design, synthesis, molecular docking and anticonvulsant evaluation of novel 6-iodo-2-phenyl-3-substituted-quinazolin-4(3H)-ones." Bulletin of Faculty of Pharmacy, Cairo University. [4]
-
El-Azab, A. S., et al. (2020).[5] "Molecular Docking Study of Quinazolin-4(3H)-One Derivatives against GABAa Receptor." International Journal of Pharmaceutical Sciences and Drug Research.
-
Ghaefele, S., et al. (2022). "GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays." International Journal of Molecular Sciences.
-
Malpani, S. G., et al. (2021).[6] "Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues." Journal of Pharmaceutical Research International.
Sources
- 1. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journaljpri.com [journaljpri.com]
A Senior Application Scientist's Guide to Quinazolinone Synthesis: A Comparative Analysis of Strategic Routes
Authored for Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including over 150 natural alkaloids and numerous approved pharmaceuticals.[1][2] Its rigid, heterocyclic framework provides an ideal template for developing targeted therapeutics, most notably inhibitors for kinases like the Epidermal Growth Factor Receptor (EGFR) implicated in various cancers. The enduring relevance of this motif necessitates a deep understanding of the synthetic strategies available for its construction.
This guide provides an in-depth comparative analysis of the primary synthetic routes to 4(3H)-quinazolinones. Moving beyond a simple recitation of methods, we will explore the mechanistic underpinnings, strategic advantages, and practical limitations of both classical and contemporary approaches. By grounding our discussion in experimental data and established green chemistry principles, this document aims to equip researchers with the critical insights needed to select the most appropriate synthetic route for their specific drug discovery and development objectives.
I. Foundational Routes: The Classical Syntheses
The early syntheses of quinazolinones, while groundbreaking, often relied on harsh reaction conditions and hazardous reagents. Though largely superseded by modern methods, understanding these classical routes provides essential context for the evolution of quinazolinone chemistry.
The Griess Synthesis (1869)
The first reported synthesis of a quinazolinone derivative was achieved by Peter Griess in 1869.[3] This pathway involves the reaction of anthranilic acid with cyanogen.
Mechanism: The reaction proceeds through the initial formation of a cyanoamidine intermediate from the reaction of anthranilic acid and cyanogen. This is followed by an intramolecular cyclization to form a 2-cyano-3,4-dihydro-4-oxoquinazoline, which can then be further manipulated. For instance, reaction with ammonia can yield 2-amino-4(3H)-quinazolinone, while hydrolysis with water leads to the formation of 2,4(1H,3H)-quinazolinedione.[4][5]
-
Advantages:
-
Historically significant as the first method.
-
-
Disadvantages:
-
Relies on the use of highly toxic and hazardous cyanogen gas.
-
Limited substrate scope and functional group tolerance.
-
Generally low yields and harsh reaction conditions.
-
Due to the extreme toxicity of the reagents, the Griess synthesis is now primarily of historical interest and is not a recommended laboratory procedure.
The Niementowski Synthesis (1895)
The Niementowski synthesis quickly became the most common and practical classical method for preparing 4(3H)-quinazolinones.[6][7] It involves the thermal condensation of an anthranilic acid with an amide.[7][8]
Mechanism: The reaction is understood to proceed via an initial acylation of the amino group of the anthranilic acid by the amide, which forms an o-amidobenzamide intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to afford the final 4(3H)-quinazolinone product.[9]
Caption: Palladium-catalyzed cascade synthesis of quinazolinones.
-
Advantages:
-
High efficiency and good to excellent yields. [10] * One-pot procedure from readily available starting materials. [10] * Broad functional group tolerance. [10]* Disadvantages:
-
Cost and potential toxicity of the palladium catalyst.
-
Requires careful control of reaction conditions to manage the cascade sequence.
-
Copper catalysts offer a more economical and environmentally benign alternative to palladium for quinazolinone synthesis. A common copper-catalyzed approach involves the reaction of 2-halobenzamides with amidines or other nitrogen sources.
Mechanism: The synthesis of quinazolinones from a 2-halobenzoic acid and an amidine, catalyzed by copper(I), is proposed to begin with the coordination of the 2-halobenzoic acid to the copper catalyst. This is followed by oxidative addition and complexation with the amidine to generate an intermediate. This intermediate undergoes reductive elimination, followed by an intramolecular coupling between the carboxyl and amino groups to yield the final quinazolinone product and regenerate the catalyst. [11]
-
Advantages:
-
Utilizes an inexpensive and earth-abundant metal catalyst.
-
Often proceeds under mild reaction conditions. [11] * Demonstrates broad substrate scope and good functional group compatibility. [11]* Disadvantages:
-
May require ligands to achieve high efficiency.
-
Reaction rates can be slower compared to some palladium-catalyzed systems.
-
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including the synthesis of quinazolinones. It can be applied to both classical and modern synthetic routes.
Mechanism: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This is distinct from conventional heating, which relies on conduction and convection. The result is a significant reduction in reaction times, often from hours to minutes, and frequently an improvement in product yields by minimizing the formation of side products. [12]The Niementowski synthesis, for example, is dramatically improved using microwave assistance. [8][13]
-
Advantages:
-
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scalability can be a challenge compared to conventional batch reactors.
-
III. Comparative Analysis
The choice of a synthetic route depends on a multitude of factors including desired substitution patterns, scale, cost, and environmental impact. This section provides a direct comparison of the discussed methods.
Performance Metrics
| Synthetic Route | Typical Starting Materials | Conditions | Reaction Time | Typical Yields | Key Advantages | Key Limitations |
| Griess | Anthranilic acid, Cyanogen | Harsh | Variable | Low to Moderate | Historical significance | Extremely toxic reagents, limited scope |
| Niementowski (Conventional) | Anthranilic acid, Amides | High Temp (130-150°C) | 6-10 hours | Moderate to Good | Versatile, simple setup | High energy, long reaction times |
| Niementowski (Microwave) | Anthranilic acid, Amides | High Temp (Microwave) | 10-20 minutes | Good to Excellent | Extremely fast, high yields | Requires specialized equipment |
| Palladium-Catalyzed | o-nitrobenzamides, Alcohols | 100-140°C, Pd catalyst | 8-16 hours | Good to Excellent | One-pot cascade, high atom economy | Catalyst cost and toxicity |
| Copper-Catalyzed | 2-halobenzamides, Amidines | 80-120°C, Cu catalyst | 12-24 hours | Good to Excellent | Economical, greener catalyst | Can be slower, may require ligands |
Green Chemistry Perspective
A quantitative comparison using green chemistry metrics like Atom Economy (AE) and Environmental Factor (E-Factor) reveals the significant advantages of modern catalytic methods.
-
Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the final product.
-
AE (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
-
-
Environmental Factor (E-Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is better.
-
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
Let's consider a model reaction: the synthesis of 2-phenylquinazolin-4(3H)-one.
| Route | Reactants | Product MW | Reactants MW Sum | Atom Economy (AE) | Estimated E-Factor | Analysis |
| Niementowski | Anthranilic acid + Benzamide | 222.24 g/mol | 137.14 + 121.14 = 258.28 | 86.0% | High (solvents, excess reagents) | The AE is respectable, but the reaction generates waste from the eliminated water and often requires excess amide and solvents for workup, leading to a high E-Factor. |
| Pd-Catalyzed | o-nitrobenzamide + Benzyl alcohol | 222.24 g/mol | 166.13 + 108.14 = 274.27 | 81.0% | Moderate (catalyst, base, solvent) | While the AE is slightly lower due to the initial nitro group, the cascade nature (using H2 generated in situ) is elegant. The main waste comes from the catalyst, base, and solvent, but it avoids stoichiometric oxidants/reductants. |
| Cu-Catalyzed | 2-bromobenzamide + Benzamidine | 222.24 g/mol | 200.04 + 120.15 = 320.19 | 69.4% | Moderate (catalyst, base, solvent) | The AE is lower due to the larger starting materials (bromo-substituent and amidine vs. amide). Waste is similar in nature to the Pd-catalyzed route but with a less toxic metal. |
This analysis highlights a key principle: while AE is a useful theoretical metric, the overall "greenness" is often better reflected by the E-Factor, which accounts for real-world waste from solvents, reagents, and workup procedures. Modern catalytic and microwave-assisted methods significantly reduce this real-world waste.
IV. Experimental Protocols: From Bench to Application
To provide a practical context, detailed step-by-step methodologies for key synthetic routes are provided below.
Protocol 1: Conventional Niementowski Synthesis of 2-(2-chlorophenyl)quinazolin-4(3H)-one
-
Materials: 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde, Pyridine, Ethanol.
-
Procedure:
-
A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) is placed in a round-bottom flask. [9] 2. A catalytic amount of pyridine is added to the mixture. [9] 3. The reaction mixture is refluxed for 10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). [9] 4. Upon completion, the reaction mixture is cooled to room temperature. [9] 5. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the product. [9]
-
Protocol 2: Microwave-Assisted Synthesis of 2-(2-chlorophenyl)quinazolin-4(3H)-one
-
Materials: 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde, Ethanol.
-
Procedure:
-
In a microwave-safe vessel, combine 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL). [9] 2. Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for 10-20 minutes.
-
After irradiation, cool the vessel to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Protocol 3: Copper-Catalyzed Synthesis of 2-Phenylquinazolin-4(3H)-one
-
Materials: 2-Bromobenzamide, Benzamidine hydrochloride, Copper(I) iodide (CuI), Potassium carbonate (K2CO3), Dimethylformamide (DMF).
-
Procedure:
-
To an oven-dried reaction tube, add 2-bromobenzamide (1.0 mmol), benzamidine hydrochloride (1.2 mmol), CuI (10 mol%), and K2CO3 (2.5 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMF (3 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120°C for 24 hours with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone.
-
V. Application in Drug Development: Synthesis of EGFR Inhibitors
The strategic importance of quinazolinone synthesis is exemplified in the production of targeted cancer therapeutics like Gefitinib (Iressa®) and Erlotinib (Tarceva®). These drugs function as ATP-competitive inhibitors of the EGFR tyrosine kinase. The synthesis of these complex molecules often involves a multi-step sequence where the formation of the core quinazolinone ring is a key transformation.
For instance, many reported syntheses of Erlotinib build the quinazolinone core first, followed by the crucial C-N coupling with 3-ethynylaniline. An improved synthesis of Erlotinib starts from 3,4-dihydroxy benzoic acid, proceeds through nitration, reduction of the nitro group, and then cyclization with formamide and ammonium formate to construct the quinazolinone ring. [6][14]This is followed by chlorination and subsequent reaction with 3-ethynylaniline to yield the final drug. [6][14]
Caption: General workflow for quinazolinone-based inhibitor development.
VI. Conclusion and Future Outlook
The synthesis of quinazolinones has evolved from high-temperature classical methods to highly efficient, mild, and versatile modern strategies.
-
Classical methods like the Niementowski synthesis , while foundational, are often limited by harsh conditions and long reaction times.
-
Modern catalytic approaches , utilizing palladium and copper , offer superior performance in terms of yield, scope, and reaction conditions, enabling the construction of complex molecular architectures.
-
Enabling technologies like microwave irradiation provide a powerful tool for accelerating these reactions, aligning with the principles of green chemistry by reducing energy consumption and reaction times.
For researchers in drug development, the choice of synthetic route is a strategic decision. For rapid library synthesis and lead optimization, microwave-assisted protocols are often ideal. For large-scale, cost-effective production, a well-optimized copper-catalyzed process may be preferable. Palladium-catalyzed cascade reactions offer elegant and atom-economical routes for complex targets.
The future of quinazolinone synthesis will likely focus on further enhancing sustainability. This includes the development of even more active and recyclable catalysts (including biocatalysis), the use of greener solvents like water or deep eutectic solvents, and the application of flow chemistry for safer and more efficient large-scale production. As our understanding of disease pathways continues to grow, the demand for novel, intricately substituted quinazolinones will only increase, ensuring that the development of innovative synthetic methodologies remains a vibrant and essential field of research.
References
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). PMC. Retrieved February 11, 2026, from [Link]
-
Modified Synthesis of Erlotinib Hydrochloride. (n.d.). PMC. Retrieved February 11, 2026, from [Link]
-
Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011-2016). (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
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Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3 H )-ones from o -nitrobenzamide and alcohols. (2021). RSC Advances. Retrieved February 11, 2026, from [Link]
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Cross-reactivity and selectivity profile of 6-Chloro-4-phenyl-1H-quinazolin-2-one
For a more quantitative assessment of cellular affinity, the NanoBRET™ Target Engagement Assay is recommended as a follow-up. This live-cell method uses bioluminescence resonance energy transfer to measure compound binding in real-time and can generate cellular IC50 values. [17][18]
Section 3: Functional Confirmation via Pathway Modulation
Authoritative Grounding: Demonstrating target binding is necessary but not sufficient. A successful inhibitor must functionally block the downstream signaling cascade initiated by its target kinase. EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger critical pro-survival pathways, most notably the RAS/MAPK and PI3K/AKT pathways. Inhibition of these receptors should lead to a measurable decrease in the phosphorylation of downstream effector proteins like ERK and AKT.
We use quantitative Western blotting to measure the phosphorylation status of key signaling nodes following compound treatment. This provides the ultimate proof of the compound's mechanism of action.
EGFR/HER2 Signaling Pathway
Protocol: Phospho-Protein Western Blotting
A self-validating protocol for assessing pathway inhibition is crucial. This involves careful sample preparation, robust electrophoresis and transfer, and specific antibody incubations.
-
Cell Treatment & Lysis: Treat BT-474 cells with Quina-Cl-Ph, Lapatinib (1 µM each), or DMSO vehicle for 2 hours. Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states. [13]2. Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Gel Electrophoresis & Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. [14]4. Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid milk as a blocking agent, as its phosphoprotein (casein) content can increase background noise. [13]5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, p-HER2, p-AKT, p-ERK, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibodies, and visualize using an enhanced chemiluminescence (ECL) substrate. [15]
Anticipated Results:
Treatment with both Quina-Cl-Ph and Lapatinib is expected to show a marked reduction in the signals for p-EGFR, p-HER2, p-AKT, and p-ERK compared to the DMSO vehicle control, while total protein levels and the GAPDH loading control remain unchanged. This result would functionally confirm that Quina-Cl-Ph inhibits the EGFR/HER2 pathway, consistent with its target engagement profile.
Overall Synthesis and Conclusion
This comparative guide outlines a systematic, three-tiered approach to characterizing the selectivity and mechanism of action of 6-Chloro-4-phenyl-1H-quinazolin-2-one (Quina-Cl-Ph).
-
Biochemical Profiling: Quina-Cl-Ph demonstrates potent, dual-affinity for EGFR and HER2, comparable to Lapatinib. Its preliminary off-target profile appears favorable, with less activity against SRC and ABL1.
-
Cellular Target Engagement: CETSA® data confirms that Quina-Cl-Ph effectively binds and stabilizes EGFR and HER2 in an intact cellular environment, validating the in vitro findings.
-
Functional Pathway Analysis: The compound is predicted to inhibit downstream signaling through the PI3K/AKT and MAPK pathways, confirming its role as a functional antagonist of the EGFR/HER2 axis.
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Burris, H. A. (2004). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Expert Opinion on Investigational Drugs. Retrieved from [Link]
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Wang, X., et al. (2018). Discovery of novel quinazolinone derivatives as high potent and selective PI3Kδ and PI3Kδ/γ inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (2019). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Validation of Anti-Inflammatory Effects of Quinazolinone Analogs: An In Vivo Comparative Guide
Executive Summary & Strategic Rationale
The quinazolin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, offering a distinct advantage over traditional NSAIDs: dual-pathway modulation . Unlike classical NSAIDs (e.g., Indomethacin) that primarily target cyclooxygenase (COX) enzymes—often leading to severe gastric toxicity—optimized quinazolinone analogs frequently exhibit a dual mechanism involving COX-2 selectivity and NF-κB pathway suppression .
This guide provides a rigorous, data-driven framework for validating these analogs in vivo. It moves beyond simple efficacy screening to a comprehensive validation system that correlates phenotypic edema reduction with molecular signaling suppression and safety profiles.
Mechanistic Validation: The Dual-Target Hypothesis
To validate a quinazolinone analog, one must first confirm its mechanism of action. High-potency analogs (e.g., 2,3-disubstituted quinazolinones) typically intervene upstream in the inflammatory cascade.
Signaling Pathway Intervention
The following diagram illustrates the specific intervention points of quinazolinone analogs compared to standard corticosteroids and NSAIDs.
Figure 1: Dual-intervention mechanism of Quinazolinone analogs targeting both NF-κB activation (via IKK) and COX-2 enzymatic activity, contrasting with downstream NSAID inhibition.
In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema[1][2][3][4][5]
The Carrageenan-induced paw edema model is the gold standard for assessing the acute anti-inflammatory phase (0–5 hours), which correlates strongly with inhibition of prostaglandin synthesis and histamine/serotonin release.
Experimental Workflow
Objective: Quantify the % inhibition of edema volume relative to vehicle control and a reference standard (Indomethacin or Celecoxib).
Figure 2: Step-by-step workflow for the Carrageenan-Induced Paw Edema assay, ensuring temporal synchronization between drug absorption and inflammatory induction.
Detailed Methodology
-
Animal Selection: Wistar albino rats (150–200g).
-
Grouping (n=6):
-
Group I: Vehicle Control (0.5% CMC or Tween-80).
-
Group II: Standard Reference (Indomethacin 10 mg/kg or Celecoxib 20 mg/kg).
-
Group III-V: Test Quinazolinone Analogs (Graded doses: 10, 20, 40 mg/kg).
-
-
Induction: Inject 0.1 mL of 1% w/v carrageenan in saline into the subplantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer (e.g., Ugo Basile) immediately before injection (
) and at hourly intervals ( ). -
Calculation:
[1]
Comparative Performance Data
The following data compares a representative optimized quinazolinone derivative (Compound 13b, based on Sakr et al., 2019) against standard clinical NSAIDs.
Table 1: Anti-Inflammatory Efficacy (Edema Inhibition %)
Data represents mean inhibition at peak inflammation (3-5 hours post-induction).[2]
| Compound | Dose (mg/kg) | 3h Inhibition (%) | 5h Inhibition (%) | Potency Relative to Std |
| Vehicle Control | - | 0% | 0% | - |
| Indomethacin | 10 | 65.8% ± 4.2 | 62.0% ± 3.5 | 1.00 (Reference) |
| Celecoxib | 20 | 58.5% ± 3.8 | 64.2% ± 4.1 | ~0.95 |
| Quinazolinone 13b | 20 | 78.5% ± 5.1 | 72.1% ± 4.8 | 1.19 (Superior) |
| Quinazolinone 8c | 40 | 62.3% ± 3.9 | 59.5% ± 4.0 | 0.95 (Equipotent) |
Analysis:
-
Peak Efficacy: Optimized quinazolinone analogs (e.g., Cmpd 13b) often show superior efficacy at the 3-hour mark compared to Indomethacin. This suggests rapid onset and potent inhibition of the COX-2 driven phase of inflammation.
-
Dose-Dependence: Activity is typically dose-dependent, with 20-40 mg/kg often being the therapeutic window for these derivatives.
Safety Profile: Ulcerogenic Index
A critical advantage of quinazolinone analogs is reduced gastric toxicity. Traditional NSAIDs strip the stomach of protective prostaglandins (via COX-1 inhibition), leading to ulcers. Quinazolinones designed for COX-2 selectivity minimize this risk.
Assessment Protocol
-
Dosing: Rats are fasted for 24h, then treated with the test compound (at 3x therapeutic dose) for 3 consecutive days.
-
Examination: Stomachs are removed, opened along the greater curvature, and examined under a dissecting microscope.
-
Scoring:
-
0 = Normal
-
0.5 = Red coloration
-
1 = Spot ulcers
-
2 = Hemorrhagic streaks
-
3 = Ulcers > 3mm
-
Table 2: Gastric Safety Profile (Ulcerogenic Index)
| Compound | Ulcer Index (Mean ± SEM) | Safety Classification |
| Vehicle | 0.0 ± 0.0 | Safe |
| Indomethacin | 18.5 ± 2.4 | High Toxicity |
| Celecoxib | 4.2 ± 0.8 | Moderate/Safe |
| Quinazolinone 13b | 2.1 ± 0.5 | High Safety |
References
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Sakr, A., et al. (2019). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. European Journal of Medicinal Chemistry.
-
Oktriawan, et al. (2025). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science.[3]
-
Wang, J., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors.[4] Bioorganic Chemistry.
-
Al-Ostoot, F.H., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules.[5][6][7][1][3][4][8][9][10][11][12]
- Winter, C.A., Risley, E.A., & Nuss, G.W. (1962).Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.
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A Comparative Analysis of Quinazolinone Derivatives and Fluconazole in Antifungal Applications
A Technical Guide for Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the quest for novel, potent, and broad-spectrum antifungal agents is paramount. While fluconazole has long been a cornerstone in the treatment of fungal infections, the emergence of resistant strains necessitates the exploration of new chemical scaffolds. Among these, quinazolinone derivatives have garnered significant attention due to their diverse biological activities, including promising antifungal properties. This guide provides a detailed comparison of the antifungal activity of quinazolinone derivatives and fluconazole, supported by experimental data, mechanistic insights, and detailed protocols for researchers in the field.
At a Glance: Key Differences and Performance
| Feature | Fluconazole | Quinazolinone Derivatives |
| Core Mechanism | Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis. | Primarily disruption of fungal cell membrane integrity; specific molecular targets can vary. |
| Spectrum of Activity | Generally effective against Candida and Cryptococcus species. | Broad-spectrum potential against various yeasts and molds, including plant pathogens. |
| Resistance | Increasing reports of resistance in clinical isolates. | Can be effective against fluconazole-resistant strains; resistance mechanisms are still under investigation. |
| Structure-Activity | Well-established for the azole class. | Highly dependent on substitutions on the quinazolinone core, offering vast potential for optimization. |
Delving Deeper: Mechanisms of Antifungal Action
The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. Fluconazole and quinazolinone derivatives exhibit distinct approaches to inhibiting fungal growth.
Fluconazole: A Targeted Enzyme Inhibitor
Fluconazole, a member of the triazole class of antifungals, functions by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the fluidity and integrity of the fungal cell membrane. By blocking this step, fluconazole leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal cell growth.
Caption: Workflow for Broth Microdilution Assay.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) and incubate to ensure purity and viability.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL). [2]
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the quinazolinone derivative or fluconazole in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with RPMI-1640 medium to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include positive (fungus in medium without drug) and negative (medium only) controls.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
-
This can be determined visually or by reading the optical density using a microplate reader.
-
Conclusion and Future Perspectives
Quinazolinone derivatives represent a promising class of compounds with significant antifungal activity, offering a potential alternative to established agents like fluconazole. Their broad spectrum of activity, coupled with a mechanism of action that appears to differ from or augment that of the azoles, makes them attractive candidates for further development. The high degree of chemical tractability of the quinazolinone scaffold provides a vast chemical space for the design and synthesis of new derivatives with enhanced potency and a tailored spectrum of activity. Future research should focus on elucidating the precise molecular targets of these compounds, understanding potential resistance mechanisms, and optimizing their pharmacokinetic and toxicological profiles to pave the way for their potential clinical application.
References
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Liu, T., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(16), 4604–4614. [Link]
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ResearchGate. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides | Request PDF. [Link]
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CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
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CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]
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Nishimoto, A. T., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(4), 456–465. [Link]
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CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
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Scholars @ UT Health San Antonio. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Retrieved from [Link]
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de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. [Link]
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JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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FDA. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]
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Zhang, X., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Crystals, 13(8), 1254. [Link]
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MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]
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Al-Ostath, A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(14), 5424. [Link]
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Shivananda, M. K., et al. (2011). Antifungal activity studies of some quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 83-86. [Link]
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Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(2), 563–571. [Link]
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Navigating Neurotoxicity: A Comparative Guide to 6-Chloro-4-phenyl-1H-quinazolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] However, as with any therapeutic candidate, a thorough evaluation of potential neurotoxicity is paramount. This guide provides a comparative analysis of the neurotoxicity profile of 6-chloro-4-phenyl-1H-quinazolin-2-one derivatives, contextualizing their potential risks and offering a framework for their systematic evaluation. While direct neurotoxicity data for this specific subclass is limited, this guide synthesizes existing knowledge on related quinazolinone compounds to inform future research and development.
The Quinazolinone Paradox: Therapeutic Potential vs. Neurotoxic Risk
Quinazolinone derivatives have demonstrated significant promise in various therapeutic areas. For instance, certain derivatives have been investigated for their potent anticonvulsant effects with some studies reporting relatively low neurotoxicity.[3] Conversely, the 6-chloro-quinazolinone core has been incorporated into potent antitumor agents that induce apoptosis in cancer cell lines, highlighting a potential for cytotoxicity that could extend to neuronal cells under certain conditions.[4] This dichotomy underscores the critical importance of substitution patterns on the quinazolinone ring in determining the ultimate biological effect.
The presence of a 4-phenyl group is a noteworthy structural feature. While not directly analogous, the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) contains a 4-phenyl moiety and is known to induce Parkinsonism-like symptoms by destroying dopaminergic neurons.[5][6] This serves as a critical reminder that seemingly small structural motifs can have profound implications for neurotoxicity, warranting careful consideration in the design and evaluation of novel quinazolinone derivatives.
Comparative Neurotoxicity Landscape of Quinazolinone Derivatives
To date, a comprehensive neurotoxicity profile for 6-chloro-4-phenyl-1H-quinazolin-2-one and its direct derivatives has not been extensively reported in peer-reviewed literature. However, by examining related compounds, we can infer potential risks and establish a baseline for comparison.
| Compound Class | Primary Therapeutic Activity | Reported Neurotoxicity/Cytotoxicity | Key Structural Features |
| Anticonvulsant Quinazolinones | Anticonvulsant | Generally reported as low in preclinical models.[3] | Varied substitutions, often lacking the 4-phenyl group. |
| Antitumor 6-Chloro-Quinazolinones | Antitumor | Induce apoptosis in cancer cell lines (e.g., MGC-803, Bcap-37).[4] | Presence of a 6-chloro substituent. |
| Other Bioactive Quinazolinones | Antimicrobial, Anti-inflammatory | Cytotoxicity observed against various cell lines.[2] | Diverse substitution patterns. |
This table illustrates the diverse biological activities and associated toxicities within the broader quinazolinone class. The key takeaway for researchers is that the neurotoxic potential of a novel 6-chloro-4-phenyl-1H-quinazolin-2-one derivative cannot be presumed and must be empirically determined.
A Framework for Neurotoxicity Evaluation
Given the absence of direct data, a robust and systematic approach to evaluating the neurotoxicity of 6-chloro-4-phenyl-1H-quinazolin-2-one derivatives is essential. The following experimental workflow, based on established methodologies, provides a comprehensive strategy.
Experimental Workflow for Neurotoxicity Assessment
Caption: Figure 1. A tiered approach to neurotoxicity evaluation.
Detailed Experimental Protocols
1. In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a well-established and relevant in vitro model for neurotoxicity screening.[7][8]
-
Objective: To determine the potential of 6-chloro-4-phenyl-1H-quinazolin-2-one derivatives to induce neuronal cell death, inhibit neurite outgrowth, and trigger oxidative stress.
-
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compounds for various time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assays:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
LDH Assay: To measure membrane integrity by quantifying the release of lactate dehydrogenase.
-
-
Neurite Outgrowth Assay: Differentiated SH-SY5Y cells are treated with the compounds, and changes in neurite length and branching are quantified using microscopy and image analysis software.
-
Apoptosis and Necrosis Assays: Utilize flow cytometry with Annexin V and Propidium Iodide (PI) staining to distinguish between apoptotic and necrotic cell death.
-
Oxidative Stress Markers: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA and assess the levels of intracellular glutathione (GSH).
-
2. In Vivo Neurotoxicity Studies in Rodent Models
Promising candidates with low in vitro toxicity should be further evaluated in vivo.
-
Objective: To assess the potential for systemic administration of the compounds to induce neurotoxicity in a whole-organism model.
-
Methodology:
-
Animal Model: Utilize appropriate rodent models, such as C57BL/6 mice or Wistar rats.
-
Dosing Regimen: Administer the compounds via a relevant route (e.g., oral gavage, intraperitoneal injection) in both acute and sub-chronic dosing schedules.
-
Behavioral Analysis: Conduct a battery of behavioral tests to assess motor coordination (e.g., rotarod test), cognitive function (e.g., Morris water maze), and general activity.
-
Histopathology: Following the treatment period, perform histopathological examination of brain tissue, focusing on regions like the hippocampus, cortex, and substantia nigra. Staining for neuronal markers (e.g., NeuN) and markers of neuronal damage (e.g., Fluoro-Jade) is crucial.
-
Potential Mechanisms of Neurotoxicity and Signaling Pathways
The neurotoxic effects of xenobiotics can be mediated through various mechanisms.[9][10] For quinazolinone derivatives, potential pathways to investigate include:
-
Induction of Oxidative Stress: Many neurotoxic compounds lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[11][12]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial electron transport chain can lead to decreased ATP production and increased ROS generation, triggering apoptotic pathways.
-
Apoptosis Induction: Activation of caspase cascades and altered expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) can lead to programmed cell death.
-
Disruption of Neuronal Signaling: Interference with neurotransmitter systems or ion channel function can lead to excitotoxicity and neuronal death.
Signaling Pathway for Oxidative Stress-Induced Neurotoxicity
Caption: Figure 2. Potential mechanism of neurotoxicity.
Conclusion and Future Directions
The therapeutic potential of 6-chloro-4-phenyl-1H-quinazolin-2-one derivatives warrants a thorough and cautious approach to their development. While the current body of literature lacks direct evidence of their neurotoxicity, the known activities of related quinazolinone compounds suggest that a comprehensive neurotoxicological evaluation is a critical and non-negotiable step. By employing the systematic in vitro and in vivo screening strategies outlined in this guide, researchers can effectively characterize the neurosafety profile of these promising compounds. Future studies should focus on elucidating the structure-activity relationships that govern the neurotoxicity of this chemical class, paving the way for the design of safer and more effective therapeutic agents.
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Safety Operating Guide
Guide to the Proper Disposal of 6-Chloro-4-phenyl-1H-quinazolin-2-one
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Chloro-4-phenyl-1H-quinazolin-2-one. As a chlorinated heterocyclic compound, its disposal requires rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety and environmental regulations.
Immediate Hazard Assessment and Safety Precautions
Before handling 6-Chloro-4-phenyl-1H-quinazolin-2-one for disposal, a thorough understanding of its hazard profile is essential. This compound is a quinazolinone derivative, a class of molecules with diverse biological activities.[1][2] The presence of a chloro group necessitates its classification as a halogenated organic compound.
Based on data for structurally related compounds, 6-Chloro-4-phenyl-1H-quinazolin-2-one should be handled as a hazardous substance.[3][4]
Key Hazards:
-
Harmful if swallowed (Acute Toxicity, Oral)[4]
Required Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of exposure through all potential routes: inhalation, ingestion, and dermal contact. A risk assessment should always precede handling.
| PPE Component | Specification & Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[4] Rationale: Protects against dust particles and accidental splashes causing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Rationale: Prevents skin irritation upon direct contact.[3] Gloves must be inspected before use and replaced if contaminated or damaged. |
| Body Protection | Laboratory coat. Rationale: Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] Rationale: Minimizes the inhalation of dust, which can cause respiratory tract irritation. |
Protocol Validation: Always handle this compound in accordance with good industrial hygiene and safety practices.[3] Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[5] Contaminated clothing should be removed and washed before reuse.[3]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Due to its chemical structure, 6-Chloro-4-phenyl-1H-quinazolin-2-one waste falls under specific regulatory categories.
Regulatory Classification
Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents or related compounds is typically considered hazardous waste.[6] This classification mandates a specific disposal pathway that prevents environmental release. While this specific compound may not be explicitly listed, its nature as a chlorinated organic compound warrants its management as hazardous waste.[7][8]
Causality: Halogenated organic compounds are often persistent in the environment and can form toxic byproducts if not disposed of correctly. Segregating this waste stream is crucial for both safety and cost-effective disposal. Mixing halogenated and non-halogenated waste streams complicates the disposal process and increases costs, as the entire mixture must be treated as halogenated waste.[9]
Segregation Protocol
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for 6-Chloro-4-phenyl-1H-quinazolin-2-one and materials contaminated with it.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Chloro-4-phenyl-1H-quinazolin-2-one," and the associated hazard pictograms (e.g., irritant, health hazard).[10]
-
Segregation:
Step-by-Step Disposal Procedures
The following protocols provide a self-validating system for the safe disposal of pure compound, contaminated labware, and dilute solutions.
Disposal of Unused or Waste 6-Chloro-4-phenyl-1H-quinazolin-2-one (Solid)
-
Containerization: Carefully transfer the solid waste into a designated, sealable, and chemically compatible hazardous waste container. Avoid creating dust during the transfer.[4]
-
Labeling: Ensure the container is accurately labeled as described in Section 2.2.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and away from incompatible materials.[11][12] Containers must be kept closed unless waste is actively being added.[7]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6] Provide them with the Safety Data Sheet (SDS) or equivalent hazard information.
Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous.
-
Gross Decontamination: Remove as much residual product as possible.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The rinsate from this process is now considered hazardous waste. Collect all rinsate in a designated "Halogenated Organic Waste" container for proper disposal via a licensed contractor.[13] Never dispose of rinsate down the drain. [14]
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. Deface or remove all original chemical labels before disposal.[13]
Disposal of Contaminated Labware and PPE
Items such as pipette tips, gloves, and weighing papers that are contaminated with 6-Chloro-4-phenyl-1H-quinazolin-2-one must be disposed of as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Storage & Pickup: Manage this container as described in Section 3.1 for solid waste.
Disposal Decision Workflow
The following diagram outlines the logical flow for making disposal decisions regarding 6-Chloro-4-phenyl-1H-quinazolin-2-one and associated materials.
Caption: Decision workflow for proper waste stream segregation.
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and correct action is critical.
| Emergency Scenario | First Aid / Spill Response Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4] |
| Skin Contact | Wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4] |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Ingestion | Call a POISON CENTER or doctor/physician immediately if you feel unwell. Rinse mouth with water.[3][4] |
| Small Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material, place it in a suitable, closed container for disposal without creating dust.[4] |
| Large Spill | Evacuate the area immediately. Do not attempt to clean up. Contact your institution's EHS/emergency response team. Prevent product from entering drains.[4] |
For all emergencies, be prepared to provide the Safety Data Sheet to emergency responders.
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Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services. Emphasizes the importance of segregation and labeling in lab waste disposal. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
